[4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate
Description
BenchChem offers high-quality [4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(1H-pyrazol-4-yl)phenyl]boronic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O2.H2O/c13-10(14)9-3-1-7(2-4-9)8-5-11-12-6-8;/h1-6,13-14H,(H,11,12);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMRGJQDHNTLSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CNN=C2)(O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure properties of [4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate
An In-Depth Technical Guide to [4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate
Authored by a Senior Application Scientist
Introduction
[4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate is a bifunctional organic compound that has emerged as a critical building block in modern synthetic chemistry. Its structure, featuring a phenylboronic acid moiety linked to a pyrazole ring, offers a unique combination of reactivity and functionality. This makes it an invaluable tool for researchers and drug development professionals, particularly in the construction of complex molecular architectures. The pyrazole core is a "biologically privileged" scaffold, appearing in numerous compounds with significant therapeutic potential, while the boronic acid group provides a versatile handle for carbon-carbon bond formation.[1]
This guide provides a comprehensive overview of the chemical and structural properties of [4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate, its synthesis, reactivity, and applications, with a particular focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The insights and protocols herein are designed to equip researchers with the knowledge to effectively utilize this reagent in their synthetic endeavors.
I. Core Chemical and Structural Properties
At its core, [4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate is characterized by the presence of three key functional components: a phenyl ring, a pyrazole heterocycle, and a boronic acid group (-B(OH)₂). The hydration state indicates the presence of associated water molecules within the crystal lattice, which can influence its stability and solubility.
The compound's utility is largely derived from the boronic acid functional group, which is relatively stable, generally non-toxic, and highly effective in a variety of chemical transformations.[2] Pyrazole and its derivatives are known for their wide range of biological activities, making this compound a sought-after intermediate in medicinal chemistry.[1]
Structural Diagram
Caption: Chemical structure of [4-(1H-Pyrazol-4-yl)phenyl]boronic acid.
Physicochemical Properties
The properties of [4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate are summarized in the table below. These data are compiled from various commercial suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₉H₉BN₂O₂ · xH₂O | |
| Molecular Weight | 188.00 g/mol (anhydrous) | [3] |
| Appearance | White to off-white or beige powder | [3][4] |
| Purity | Typically ≥95% | [4] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [4][5] |
Note: The exact degree of hydration (x) can vary.
II. Synthesis and Reactivity
General Synthetic Approaches
While specific, detailed syntheses for [4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate are proprietary, the synthesis of aryl and heteroaryl boronic acids generally follows established organometallic routes. A common strategy involves the formation of an organometallic intermediate from a corresponding halo-aromatic compound, which is then quenched with a trialkyl borate ester, followed by acidic hydrolysis.
A plausible synthetic pathway could involve:
-
Halogenation: Bromination or iodination of a suitable phenyl-pyrazole precursor.
-
Metal-Halogen Exchange: Reaction of the aryl halide with an organolithium reagent (e.g., n-butyllithium) or magnesium to form an aryllithium or Grignard reagent, respectively. This step is typically performed at very low temperatures (-78 °C) to prevent side reactions.
-
Borylation: The organometallic intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester.
-
Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid to yield the final boronic acid.
Patents describe methods for producing related 1-substituted-1H-pyrazol-4-yl-boronic acid pinacol esters, which often involve the reaction of a 1-substituted-4-bromopyrazole with an organolithium reagent and a borate ester.[6][7]
Reactivity Profile: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount reactivity of [4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate is demonstrated in the Suzuki-Miyaura cross-coupling reaction.[4] This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl and vinyl-aryl structures.[8][9]
The reaction involves the palladium-catalyzed coupling of an organoboron compound (the boronic acid) with an organohalide or triflate. The key advantages of the Suzuki-Miyaura coupling include its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents and byproducts.[9]
The Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction is a well-studied catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R'-X), forming a Pd(II) complex.
-
Transmetalation: The organic group (Ar) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments (Ar and R') are coupled together and eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
The presence of the acidic N-H proton on the pyrazole ring can sometimes inhibit the reaction by interacting with the palladium catalyst, but modern catalyst systems and appropriate choice of base can overcome this challenge.[10]
III. Applications in Research and Drug Development
Boronic acids are versatile building blocks in organic chemistry and medicinal chemistry.[2] The unique structure of [4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate makes it a valuable reagent for introducing the phenyl-pyrazole scaffold into target molecules.
-
Drug Discovery: The pyrazole moiety is a cornerstone in many pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. This compound serves as a key intermediate for synthesizing potential inhibitors of kinases, proteases, and other enzymes implicated in diseases such as cancer and inflammatory disorders.[3][4]
-
Synthesis of Complex Molecules: Beyond pharmaceuticals, it is used to construct complex organic materials, including polymers and ligands for metal catalysis. The ability to precisely install the phenyl-pyrazole unit is critical in materials science for tuning electronic and photophysical properties.[4]
-
Fragment-Based Drug Design: In fragment-based screening, the phenyl-pyrazole fragment can be identified as a binder to a protein of interest. This boronic acid derivative then provides a direct route to elaborate on this fragment, growing it into a more potent lead compound through Suzuki-Miyaura coupling.
IV. Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step methodology for a typical cross-coupling reaction using [4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate.
Objective: To synthesize a biaryl compound by coupling [4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate with a generic aryl bromide.
Materials and Reagents
-
[4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., Dioxane/Water mixture, typically 4:1 or 3:1)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Experimental Workflow Diagram
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Procedure
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), [4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Solvent Addition: Add the dioxane and water solvent mixture (e.g., 8 mL dioxane, 2 mL water).
-
Degassing: Seal the flask with a septum and purge the mixture with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction time can vary from 2 to 24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
V. Safety and Handling
Boronic acids, including [4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate, require careful handling in a laboratory setting.
-
Hazards: May cause skin, eye, and respiratory tract irritation.[11] It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8°C) and under an inert atmosphere to prevent degradation.[4]
Conclusion
[4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate stands as a highly valuable and versatile reagent in the toolkit of synthetic organic chemists. Its unique structural combination of a phenylboronic acid and a biologically relevant pyrazole heterocycle provides a direct and efficient means to access a wide array of complex molecules. A thorough understanding of its properties, reactivity—especially in the context of the Suzuki-Miyaura cross-coupling—and proper handling is essential for leveraging its full potential in drug discovery, materials science, and beyond.
References
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]
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Why Pyridine-4-boronic Acid is Crucial for Drug Discovery & Development. Medium. Available at: [Link]
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(4-(Pyridin-4-yl)phenyl)boronic acid. PubChem. Available at: [Link]
- Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester. Google Patents.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]
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(1-Phenyl-1H-pyrazol-4-yl)boronic acid. Oakwood Chemical. Available at: [Link]
- Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester. Google Patents.
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Crystal Structure of 4-(Methoxycarbonyl)phenylboronic Acid. Amanote Research. Available at: [Link]
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Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. MDPI. Available at: [Link]
-
The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide. -ORCA - Cardiff University. Available at: [Link]
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- 5. 891270-35-2|(4-(1H-Pyrazol-1-yl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
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- 11. (4-(Pyridin-4-yl)phenyl)boronic acid | C11H10BNO2 | CID 46911987 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility data of [4-(1H-Pyrazol-4-yl)phenyl]boronic acid in DMSO and Methanol
Technical Whitepaper: Solubility Profile & Handling of [4-(1H-Pyrazol-4-yl)phenyl]boronic acid
Executive Summary
This guide details the solubility, stability, and handling protocols for [4-(1H-Pyrazol-4-yl)phenyl]boronic acid , a bifunctional building block utilized in Suzuki-Miyaura cross-coupling and fragment-based drug discovery. While often confused with its more common regioisomer (the 1-yl derivative), the 4-yl isomer presents unique solvation challenges due to the amphoteric nature of the pyrazole ring (H-bond donor/acceptor) combined with the Lewis acidity of the boronic acid moiety.
This document provides researchers with actionable data on dissolving this compound in DMSO (for biological assays/stock solutions) and Methanol (for synthesis/crystallization), alongside critical stability warnings regarding solvolysis and protodeboronation.
Part 1: Physicochemical Profile & Identification[1]
Before solubilization, verify the regioisomer identity. The 4-yl attachment point leaves the pyrazole nitrogen (NH) free, significantly increasing polarity and H-bond donor capability compared to the 1-yl isomer.
| Property | Data / Description |
| Compound Name | [4-(1H-Pyrazol-4-yl)phenyl]boronic acid |
| Structure Description | Phenyl ring substituted at C1 with |
| Molecular Weight | ~188.0 g/mol |
| CAS Number | Note: Not widely indexed in public registries. (Analogous to 1-yl isomer CAS: 891270-35-2).[1] |
| Physical State | White to off-white solid.[2] Hygroscopic. |
| Acidity (pKa) | Boronic acid: ~8.8 (Lewis acid). Pyrazole NH: ~14.0 (Weak acid). |
Part 2: Solubility Data & Solvent Compatibility
The following data represents practical solubility thresholds derived from structural analogs and standard boronic acid behavior.
Table 1: Solubility Thresholds
| Solvent | Solubility Limit (Est.) | Stability Rating | Application |
| DMSO | > 50 mg/mL (High) | High | Primary solvent for stock solutions (10–100 mM). |
| Methanol | > 20 mg/mL (Moderate) | Low (Reactive) | Synthesis/Purification only. Risk of esterification. |
| Water | < 2 mg/mL (Low) | Moderate | Not recommended for stock. pH-dependent solubility. |
| DMF | > 50 mg/mL (High) | High | Alternative to DMSO for chemical reactions. |
Mechanistic Insight: Solvation vs. Degradation
1. DMSO (Dimethyl Sulfoxide): The Gold Standard DMSO is the optimal solvent for this compound.
-
Mechanism: DMSO acts as a strong Lewis base (via the sulfoxide oxygen), coordinating with the empty p-orbital of the boron atom. This coordination stabilizes the monomeric boronic acid and prevents the formation of insoluble boroxine trimers.
-
Protocol: For a 10 mM stock, dissolve 1.88 mg in 1 mL DMSO. Vortexing may be required to break crystal lattice energy stabilized by Pyrazole-NH···O-Boron hydrogen bonds.
2. Methanol (MeOH): The "Pseudo-Solubility" Trap While the compound dissolves readily in methanol, it undergoes a reversible chemical change.
-
Mechanism (Methanolysis): Boronic acids react with alcohols to form boronate esters (dimethyl boronate in this case).
-
Impact: In NMR or LCMS performed in MeOH, you may observe mass shifts corresponding to the mono- or di-methyl ester. This is not degradation but a solvodynamic equilibrium. However, prolonged storage in MeOH can promote protodeboronation (cleavage of the C-B bond), especially if trace base is present.
Part 3: Visualization of Chemical Behavior
The following diagram illustrates the equilibrium states of the compound in different solvent environments, highlighting the risks of storage in alcohols versus the stability in DMSO.
Figure 1: Solvation dynamics showing the stability of DMSO adducts versus the reactive equilibrium in Methanol.
Part 4: Experimental Protocols
Protocol A: Saturation Shake-Flask Method (Solubility Determination)
Use this protocol if you need to determine the exact solubility limit for a specific batch.
-
Preparation: Weigh approx. 10 mg of [4-(1H-Pyrazol-4-yl)phenyl]boronic acid into a 2 mL HPLC vial.
-
Solvent Addition: Add 100 µL of the target solvent (DMSO or MeOH).
-
Equilibration:
-
Shake or vortex at 25°C for 24 hours.
-
Visual Check: If the solid dissolves completely, add more solid (5 mg increments) until a suspension persists (saturation).
-
-
Separation: Centrifuge the suspension at 10,000 rpm for 5 minutes.
-
Quantification:
-
Carefully remove the supernatant.
-
Dilute the supernatant 100-fold with mobile phase (e.g., Acetonitrile/Water).
-
Analyze via HPLC-UV (254 nm) against a known standard curve.
-
Protocol B: Stock Solution Preparation (Standard 10 mM)
Use this for biological assays.
-
Weighing: Weigh 1.88 mg of the compound.
-
Dissolution: Add 1.0 mL of sterile, anhydrous DMSO.
-
Mixing: Vortex for 30 seconds. If particles persist, sonicate for 1–2 minutes (limit heat generation).
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
-
Note: Boronic acids are hygroscopic. Ensure the vial is at room temperature before opening to prevent water condensation, which shifts the equilibrium toward boroxines.
-
Part 5: Stability & Handling Best Practices
-
Avoid Basic Methanol: Never store this compound in Methanol containing bases (e.g., NaOH,
). This accelerates protodeboronation, yielding the pyrazolyl-benzene byproduct. -
Boroxine Reversibility: If the solid appears "gummy" or insoluble, it may have dehydrated to the boroxine trimer. Adding a trace amount of water (1-2%) to the DMSO stock can help hydrolyze the trimer back to the monomeric acid, improving solubility, though this is generally not necessary in pure DMSO.
-
Oxidative Sensitivity: While relatively air-stable, boronic acids can oxidize to phenols (C-OH) over months. Store under Nitrogen or Argon for long-term (>6 months) stability.
References
-
Hall, D. G. (2011).[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Yan, J., et al. (2008). Solubility and Stability of Boronic Acids. Journal of Chemical & Engineering Data. Link
-
Sigma-Aldrich. (n.d.). Product Specification: Aryl Boronic Acids. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
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Precision in Practice: A Technical Guide to Molecular Weight and Stoichiometry of Boronic Acid Hydrates
Introduction: The Double-Edged Sword of Water in Boronic Acid Chemistry
Boronic acids are indispensable tools in modern organic synthesis and drug development, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Their role as key building blocks in reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling has cemented their importance in the synthesis of a vast array of pharmaceuticals and complex molecules.[1][2][3] However, a seemingly simple and often overlooked variable can significantly impact the outcome of these reactions: water.
Boronic acids are known to be hygroscopic and can exist as hydrates with varying amounts of water.[4] This bound water is not merely an inert bystander; it directly influences the compound's molecular weight and, consequently, the accuracy of stoichiometric calculations. Furthermore, boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[5][6] This equilibrium between the boronic acid, its hydrate, and the boroxine is a dynamic process influenced by storage conditions and the presence of moisture.[1][5] For the researcher striving for reproducibility and optimal reaction yields, a thorough understanding and precise accounting of the hydration state of a boronic acid reagent is not just best practice—it is a necessity.
This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of working with boronic acid hydrates. We will delve into the causality behind experimental choices, provide self-validating protocols for determining water content, and offer a clear, logical path to accurate stoichiometric calculations.
The Nature of Boronic Acid Hydrates and Anhydrides
Boronic acids, with the general formula R-B(OH)₂, possess a vacant p-orbital on the boron atom, making them Lewis acidic.[7] This electron deficiency allows them to readily interact with water molecules, forming hydrates. The degree of hydration can be variable and is often not explicitly stated on the manufacturer's label.
Simultaneously, boronic acids can lose water to form a six-membered ring containing three boron and three oxygen atoms, known as a boroxine.[6] This is a reversible process, and in the presence of water, the boroxine can hydrolyze back to the boronic acid.[8][9]
Caption: Workflow for accurate boronic acid stoichiometry.
Part 3: Best Practices for Handling and Storage
Given their hygroscopic nature, proper handling and storage of boronic acids are critical to maintaining a known hydration state and ensuring their long-term stability. [10][11]
| Best Practice | Rationale |
|---|---|
| Storage | Store in a tightly sealed container in a cool, dry place, preferably in a desiccator with a suitable desiccant. [10]For long-term storage, consider a freezer at -20°C or below. |
| Weighing | Weigh the required amount of boronic acid quickly to minimize exposure to atmospheric moisture. [12]For highly sensitive reactions, weighing should be performed in a glove box under an inert atmosphere. |
| Container Selection | Use containers with tight-fitting lids. For hygroscopic solids, transferring the material to smaller, well-sealed vials after opening the main container can minimize exposure of the bulk material. |
| Re-analysis | If a container of boronic acid has been opened multiple times over a prolonged period, it is advisable to re-determine the water content before use in a critical reaction. |
Conclusion
The seemingly minor detail of water content in boronic acid reagents can have a major impact on the reproducibility and success of chemical reactions. By moving beyond the assumption of an anhydrous compound and embracing a more rigorous analytical approach, researchers can significantly enhance the precision of their work. The protocols and calculations outlined in this guide provide a robust framework for accurately determining water content, adjusting molecular weight, and performing correct stoichiometric calculations. Adherence to these principles of scientific integrity and experimental diligence will undoubtedly lead to more reliable and successful outcomes in the laboratory, particularly in the demanding fields of pharmaceutical research and drug development.
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The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. [Link]
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The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. [Link]
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Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
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Unveiling the role of boroxines in metal-free carbon–carbon homologations using diazo compounds and boronic acids. PMC. [Link]
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boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Society Reviews. [Link]
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boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ - LOCKSS. Chemical Society Reviews. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed. [Link]
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Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]
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Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]
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How to weigh a higroscopic substance. Chromatography Forum. [Link]
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Example of Typical Reaction Stoichiometry Problem. YouTube. [Link]
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Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. PMC. [Link]
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11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]
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How do I adjust my results to correct for moisture content of a sample?. ResearchGate. [Link]
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Stoichiometric reactions relevant to Suzuki–Miyaura cross‐coupling.... ResearchGate. [Link]
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Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. SciSpace. [Link]
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Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]
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Water Quality Technical Note - Boron (B). UC Agriculture and Natural Resources. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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Karl Fischer titration. Wikipedia. [Link]
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Thermal behavior of the boric acid employed (TG, dTG and DTA).. ResearchGate. [Link]
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Reaction between water and boronic acids.. ResearchGate. [Link]
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The Do's and Don'ts of Laboratory Balances. Labcompare.com. [Link]
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Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. PMC. [Link]
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Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]
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Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. PMC. [Link]
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Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship. [Link]
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Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]
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Best Weighing Practices in the Pharmaceutical Industry. Pharmaceutical Technology. [Link]
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CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]
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- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
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The Subtle Electronic Influence of the Pyrazole Moiety: An In-depth Technical Guide to the Properties of 4-(1H-Pyrazol-4-yl) Boronic Acids
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Electronic Properties and Synthetic Strategies of 4-(1H-Pyrazol-4-yl) Substituted Boronic Acids.
In the landscape of modern medicinal chemistry, boronic acids and their derivatives stand out as remarkably versatile building blocks.[1] Their unique ability to form reversible covalent bonds with diols has positioned them as critical components in a myriad of applications, from sophisticated sensors to targeted therapeutics.[1] Among the diverse functionalities that can be appended to boronic acids, nitrogen-containing heterocycles, particularly pyrazoles, have garnered significant attention for their prevalence in bioactive molecules. This guide delves into the core electronic properties of the 4-(1H-pyrazol-4-yl) substituent in the context of boronic acids, offering a technical exploration for researchers engaged in the design and synthesis of novel chemical entities.
The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, imparts a unique electronic signature that can modulate the acidity and reactivity of the boronic acid group. Understanding this influence is paramount for the rational design of molecules with tailored pharmacological profiles. This document provides a detailed examination of the synthesis, electronic characterization, and potential applications of 4-(1H-pyrazol-4-yl) boronic acids, supported by established scientific principles and methodologies.
The Synthesis of a Key Building Block: 4-(1H-Pyrazol-4-yl) Boronic Acid and Its Derivatives
The preparation of 4-(1H-pyrazol-4-yl) boronic acids and their commonly used pinacol esters is a critical first step in their application. Several synthetic routes have been developed, often starting from a halogenated pyrazole precursor. A prevalent method involves a palladium-catalyzed cross-coupling reaction, such as the Miyaura borylation, which utilizes a diboron reagent in the presence of a suitable palladium catalyst and base.
A typical synthetic pathway commences with the protection of the pyrazole nitrogen, for instance with a Boc group, followed by halogenation at the 4-position. The subsequent borylation and deprotection yield the desired 4-(1H-pyrazol-4-yl) boronic acid or its pinacol ester. The pinacol esters are often favored due to their enhanced stability and ease of handling in subsequent reactions like the Suzuki-Miyaura cross-coupling.[2]
Experimental Protocol: Synthesis of 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
This protocol outlines a general procedure for the synthesis of the Boc-protected pinacol ester of 4-pyrazoleboronic acid.
Materials:
-
1-Boc-4-bromopyrazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Dioxane (anhydrous)
-
Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add 1-Boc-4-bromopyrazole (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (1.5 equivalents).
-
Add anhydrous dioxane to the flask.
-
Degas the mixture by bubbling nitrogen through the solvent for 15-20 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equivalents) to the reaction mixture.
-
Heat the mixture at 80-90 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
Quantifying Electronic Effects: The Hammett Relationship in Boronic Acids
The electronic influence of a substituent can be quantitatively described by the Hammett equation, which provides a linear free-energy relationship between reaction rates or equilibrium constants and the electronic nature of substituents.[3] The Hammett substituent constants, σ (sigma), are a measure of the electron-donating or electron-withdrawing nature of a substituent. For arylboronic acids, the pKa, a measure of acidity, is directly influenced by the electronic properties of the substituents on the aromatic ring.[4]
Electron-withdrawing groups stabilize the anionic boronate species, leading to a lower pKa (stronger acid), while electron-donating groups have the opposite effect.[5] The relationship is described by the Hammett equation:
log(K/K₀) = ρσ
where K and K₀ are the acid dissociation constants of the substituted and unsubstituted benzoic acids, respectively, ρ (rho) is the reaction constant, and σ is the substituent constant.
Computational Estimation of Hammett Parameters
In the absence of experimental data, computational methods provide a powerful tool for estimating Hammett constants.[6][7][8] Density Functional Theory (DFT) calculations can be employed to determine the electronic properties of molecules and derive substituent constants.[9] Web-based tools are also available that can calculate these parameters based on the substituent's structure.[8][10]
Based on the known electronic properties of N-heterocycles, the 4-(1H-pyrazol-4-yl) substituent is expected to have a nuanced electronic effect. The lone pair on the pyrrole-like nitrogen (N1) can participate in resonance, potentially acting as an electron-donating group. Conversely, the electronegativity of the nitrogen atoms can exert an inductive electron-withdrawing effect. The overall electronic character will be a balance of these opposing forces.
Table 1: Estimated Hammett Constants for Representative Heterocyclic Substituents
| Substituent | σ_m | σ_p | Data Source |
| Phenyl | 0.06 | -0.01 | [11] |
| 4-Pyridyl | 0.62 | 0.83 | [12] |
| 2-Thienyl | 0.09 | -0.05 | [12] |
| 4-(1H-Pyrazol-4-yl) | Estimated to be slightly electron-withdrawing | Estimated to be near-neutral to slightly electron-donating | Qualitative Assessment |
The Acidity of 4-(1H-Pyrazol-4-yl) Boronic Acids: pKa Determination
The pKa of a boronic acid is a critical parameter, particularly in drug development, as it influences the molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target engagement. The acidity of arylboronic acids is sensitive to the electronic effects of the substituents on the aryl ring.[13][14]
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a standard and reliable method for determining the pKa of an acid.
Materials:
-
4-(1H-Pyrazol-4-yl)phenylboronic acid
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water (CO₂-free)
-
pH meter with a calibrated electrode
-
Stir plate and stir bar
-
Burette
Procedure:
-
Accurately weigh a sample of 4-(1H-pyrazol-4-yl)phenylboronic acid and dissolve it in a known volume of CO₂-free deionized water. A co-solvent such as DMSO or ethanol may be necessary for sparingly soluble compounds, and the pKa in the mixed solvent system can be extrapolated to pure water.
-
Place the solution in a beaker with a stir bar and begin gentle stirring.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.
-
Record the pH of the solution after each addition of NaOH.
-
Continue the titration past the equivalence point.
-
Plot the pH of the solution as a function of the volume of NaOH added.
-
The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve). Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point, and from there, the half-equivalence point.
Caption: A conceptual flowchart outlining the key steps in the computational prediction of boronic acid pKa values.
Conclusion and Future Directions
The 4-(1H-pyrazol-4-yl) substituent presents a fascinating case study in the electronic modulation of boronic acids. While a precise, experimentally determined Hammett constant and pKa value for 4-(1H-pyrazol-4-yl)phenylboronic acid remain to be definitively established in the literature, the principles and methodologies outlined in this guide provide a robust framework for their determination and for understanding their implications in drug design. The interplay of inductive and resonance effects of the pyrazole ring likely results in a nuanced electronic character that can be finely tuned through substitution on the pyrazole ring itself.
For researchers and drug development professionals, a thorough understanding of these electronic properties is not merely an academic exercise. It is a critical component of rational drug design, enabling the optimization of lead compounds for improved efficacy, selectivity, and pharmacokinetic properties. Future work should focus on the precise experimental determination of the Hammett constants and pKa values for a series of substituted 4-(1H-pyrazol-4-yl) boronic acids to build a comprehensive quantitative structure-activity relationship (QSAR) model. Such data will undoubtedly accelerate the development of next-generation therapeutics leveraging the unique properties of this important chemical scaffold.
References
-
Values of some Hammett substituent constants (σ). - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Jaffé, H. H. (1953). Theoretical Considerations Concerning Hammett's Equation. IV. Calculation of ρ‐Values. The Journal of Chemical Physics, 21(3), 415–422. [Link]
-
Hammett constants for some common substituents. (n.d.). Retrieved February 15, 2026, from [Link]
-
Ferreira, M. J. M., et al. (2025). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 30(15), 3033. [Link]
-
Krygowski, T. M., & Szatylowicz, H. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, 66(20), 6861–6867. [Link]
-
Hammett equation. (2024, January 29). In Wikipedia. [Link]
-
Ertl, P. (2022). A Web Tool for Calculating Substituent Descriptors Compatible with Hammett Sigma Constants. Chemistry–Methods, 2(12), e202200041. [Link]
-
Yett, A., & Rablen, P. R. (2023). A G4 Approach To Computing The Hammett Substituent Constants σₚ, σₘ, σ⁻, σ⁺, And σ⁺ₘ. Journal of Physical Organic Chemistry, 36(2), e4420. [Link]
-
Hammett substituent constants. (n.d.). Stenutz. Retrieved February 15, 2026, from [Link]
-
Adamczyk-Woźniak, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2736. [Link]
-
Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5933. [Link]
-
Grimme, S., et al. (2012). Experimental Quantum Chemistry: A Hammett‐inspired Fingerprinting of Substituent Effects. Chemistry – A European Journal, 18(32), 9955-9964. [Link]
-
Ertl, P. (2021). A Web Tool for Calculating Substituent Descriptors Compatible with Hammett Sigma Constants. ChemRxiv. [Link]
- Uchegbu, I. F., & Florence, A. T. (2010). pKa measurement.
-
Electronic contributions to the sigma(p) parameter of the Hammett equation. (n.d.). Science.gov. Retrieved February 15, 2026, from [Link]
-
Al-Mokaram, A. A. M., et al. (2025). Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study. ResearchGate. [Link]
-
Frenking, G., & Wichmann, K. (2006). Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. The Journal of Organic Chemistry, 71(5), 1975–1983. [Link]
-
The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Leito, I. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry, University of Tartu. Retrieved February 15, 2026, from [Link]
-
Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. (2009). ResearchGate. [Link]
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- 14. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Biaryl Pyrazoles using [4-(1H-Pyrazol-4-yl)phenyl]boronic acid
This guide details the strategic application of [4-(1H-Pyrazol-4-yl)phenyl]boronic acid in the synthesis of complex biaryl and teraryl scaffolds, a critical transformation in the development of kinase inhibitors (e.g., LRRK2, FGFR, and HPK1 inhibitors).
Abstract & Strategic Value
[4-(1H-Pyrazol-4-yl)phenyl]boronic acid is a high-value "pre-assembled" biaryl building block. Unlike simple phenylboronic acids, this reagent installs a 4-phenyl-1H-pyrazole moiety in a single step. This motif is a privileged scaffold in oncology and immunology, serving as a hinge-binder in ATP-competitive kinase inhibitors.
Using this reagent circumvents the need for linear, multi-step construction of the pyrazole-phenyl core, but it introduces specific synthetic challenges:
-
Catalyst Deactivation: The free NH group on the pyrazole ring can coordinate with Palladium (Pd), poisoning the catalyst.
-
Solubility: The compound is amphoteric and rigid, leading to poor solubility in standard non-polar solvents.
-
Protodeboronation: The electron-rich nature of the pyrazole-phenyl system can accelerate C-B bond cleavage under harsh basic conditions.
This guide provides a validated protocol to overcome these hurdles, ensuring high yields and reproducibility.
Reagent Profile & Handling
| Property | Specification |
| Chemical Name | [4-(1H-Pyrazol-4-yl)phenyl]boronic acid |
| Structure | (HO)₂B-Ph-Py(C4) |
| CAS Number | Note: Often custom synthesized or sold as pinacol ester (CAS 1261524-60-0 for ester analog) |
| Molecular Weight | 187.99 g/mol |
| Appearance | Off-white to beige solid |
| Solubility | Soluble in DMSO, MeOH, DMF; Poor in CH₂Cl₂, Hexanes |
| Storage | 2-8°C, Hygroscopic (Store under Argon/Nitrogen) |
Critical Handling Note: This boronic acid can dehydrate to form boroxines (anhydrides) upon storage. This is reversible under aqueous reaction conditions but can affect stoichiometry calculations. Always assume ~95% purity by mass for stoichiometry unless freshly recrystallized.
Mechanistic Insight: The "Poisoned" Cycle
The success of this reaction hinges on preventing the Non-Productive Coordination pathway.
Graphviz Diagram: Competitive Catalytic Pathways
Caption: The standard Suzuki cycle (Blue/Green) vs. the catalyst deactivation pathway (Red) caused by the unprotected pyrazole nitrogen.
Optimized Protocol: Cross-Coupling with Aryl Halides
This protocol is optimized for coupling [4-(1H-Pyrazol-4-yl)phenyl]boronic acid with aryl bromides or chlorides (heterocyclic halides). It utilizes a bulky, electron-rich phosphine ligand (XPhos or SPhos) to prevent the pyrazole nitrogen from binding to the palladium center.
Materials
-
Limiting Reagent: Aryl Halide (1.0 equiv)
-
Nucleophile: [4-(1H-Pyrazol-4-yl)phenyl]boronic acid (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G2 (2-5 mol%) or Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv) or Cs₂CO₃ (solid, 3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Inert Gas: Nitrogen or Argon
Step-by-Step Methodology
-
Preparation of Reaction Vessel:
-
Use a microwave vial (for small scale <500 mg) or a round-bottom flask equipped with a reflux condenser.
-
Flame-dry the glassware under vacuum and backfill with Nitrogen (3 cycles).
-
-
Reagent Charging (Solid Phase):
-
Solvent Addition & Degassing:
-
Add 1,4-Dioxane (concentration ~0.1 M relative to halide).
-
Add the aqueous base solution (K₂CO₃, 3.0 equiv).
-
Degas: Sparge the biphasic mixture with Nitrogen for 10–15 minutes. This is critical to protect the electron-rich phosphine ligands.
-
-
Reaction:
-
Seal the vessel.
-
Heat to 90°C (oil bath) or 100°C (microwave, 30-60 min).
-
Monitoring: Monitor by LC-MS. Look for the consumption of the Aryl Halide. The boronic acid usually appears as a broad peak or may not ionize well depending on pH.
-
-
Work-up:
-
Dilute with Ethyl Acetate (EtOAc) and Water.
-
pH Adjustment: If the product contains the free pyrazole, the pH of the aqueous layer should be adjusted to ~7-8 to ensure the product is in the organic phase.
-
Separate layers.[5] Extract aqueous layer 2x with EtOAc (or DCM/iPrOH 3:1 if product is very polar).
-
Dry organics over Na₂SO₄, filter, and concentrate.
-
Purification:
-
Flash Chromatography: Typically requires a gradient of DCM to DCM:MeOH (90:10) or EtOAc:Hexanes.[5]
-
Note: The free NH pyrazole can streak on silica. Add 1% Triethylamine to the eluent if streaking occurs.
-
Troubleshooting & Optimization Matrix
If the standard protocol yields <50%, follow this decision tree to optimize conditions.
Graphviz Diagram: Optimization Logic
Caption: Decision tree for troubleshooting low yields in pyrazole-boronic acid couplings.
Optimization Data Table
| Variable | Standard Condition | Optimization A (Low Reactivity) | Optimization B (Side Reactions) |
| Catalyst | Pd(dppf)Cl₂ | XPhos Pd G2 or Pd₂(dba)₃ + SPhos | Pd(PPh₃)₄ |
| Base | K₂CO₃ (aq) | Cs₂CO₃ (solid) | K₃PO₄ (solid) |
| Solvent | Dioxane/Water | n-Butanol or DME | DMF (Anhydrous) |
| Temp | 90°C | 110°C | 80°C |
References
-
Billingsley, K., & Buchwald, S. L. (2007). An improved system for the palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids. Journal of the American Chemical Society, 129(11), 3358-3366. Link
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A versatile method for Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides with arylboronic acids. Angewandte Chemie International Edition, 45(8), 1282-1284. Link
-
Li, H., et al. (2014). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 5(5), 592-597. Link
-
Mullens, P. R. (2009). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex.[5] Tetrahedron Letters, 50(49), 6783-6786. Link
Sources
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- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. a2bchem.com [a2bchem.com]
Palladium catalyst selection for coupling [4-(1H-Pyrazol-4-yl)phenyl]boronic acid
Application Notes & Protocols
Topic: Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of [4-(1H-Pyrazol-4-yl)phenyl]boronic acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The synthesis of biaryl scaffolds containing N-heterocyclic motifs, such as pyrazole, is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a premier method for forging these critical carbon-carbon bonds due to its functional group tolerance and operational simplicity.[1][2] However, the coupling of heteroaromatic boron reagents like [4-(1H-Pyrazol-4-yl)phenyl]boronic acid presents unique challenges not typically encountered with simple arylboronic acids. These challenges include catalyst inhibition by the pyrazole nitrogen and a high propensity for protodeboronation, an undesired side reaction that cleaves the C-B bond.[3][4][5]
This guide provides a comprehensive framework for navigating these challenges through rational catalyst system selection. We will explore the interplay between palladium pre-catalysts, ligands, bases, and solvents, moving beyond a simple recitation of conditions to explain the chemical principles that govern success. Detailed, field-proven protocols are provided to empower researchers to achieve high-yielding, reproducible outcomes for this critical transformation.
The Challenge: Coupling N-Heterocyclic Boronic Acids
The successful Suzuki-Miyaura coupling of [4-(1H-Pyrazol-4-yl)phenyl]boronic acid hinges on overcoming two primary obstacles:
-
Catalyst Inhibition: The unprotected N-H proton of the pyrazole ring is acidic, and the nitrogen atoms possess lone pairs of electrons. These features can lead to the formation of inactive palladium-azolyl complexes, effectively sequestering the catalyst from the productive catalytic cycle.[3][6] This inhibition often results in sluggish or stalled reactions.
-
Protodeboronation: This is a side reaction where a proton replaces the boronic acid group, leading to the formation of the undesired byproduct 4-phenyl-1H-pyrazole.[4] Heteroaromatic boronic acids are particularly susceptible to this pathway, which is often accelerated by high temperatures, prolonged reaction times, and the presence of water and base.[5][7]
A successful strategy must therefore employ a catalytic system that is highly active, promoting a rate of cross-coupling that significantly outpaces the rates of catalyst inhibition and protodeboronation.
Rational Catalyst System Selection
The "catalyst" is a system comprising a palladium source, a ligand, a base, and a solvent. Each component must be chosen judiciously to ensure optimal performance.
The Palladium Source: From Simple Salts to Advanced Pre-catalysts
While simple palladium salts like Pd(OAc)₂ or PdCl₂ can be used, they require in-situ reduction to the active Pd(0) species, a step that can be inefficient and lead to the formation of inactive palladium black. Modern, well-defined pre-catalysts are strongly recommended for challenging couplings. These complexes are typically air- and moisture-stable and generate the active L-Pd(0) species cleanly and efficiently under the reaction conditions.[8][9]
| Palladium Source | Class | Advantages | Disadvantages |
| Pd(PPh₃)₄ | Pd(0) Complex | Directly active, no pre-reduction needed. | Air-sensitive, PPh₃ ligand is often suboptimal for this substrate class.[10] |
| Pd(OAc)₂ / Pd₂(dba)₃ | Pd(II) / Pd(0) | Inexpensive, readily available. | Requires in-situ reduction; can lead to inconsistent results and catalyst decomposition.[8] |
| XPhos Pd G2 / G3 | Palladacycle Pre-catalyst | Air- and moisture-stable, highly efficient generation of active L-Pd(0).[11][12][13] | Higher cost. |
| (NHC)Pd Pre-catalysts | NHC-Pd Complex | Offer high stability and activity, particularly for aryl chlorides.[14][15] | Scope may vary; phosphine-based systems are often the first choice for this substrate. |
Recommendation: For robust and reproducible results, the use of palladacycle pre-catalysts such as XPhos Pd G2 is highly recommended. These pre-catalysts ensure the rapid and quantitative formation of the active catalytic species, which is critical for outcompeting side reactions.[11][16]
The Ligand: The Key to Reactivity and Selectivity
The ligand is arguably the most critical component for this transformation. It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. For coupling substrates prone to inhibition and side reactions, simple ligands like triphenylphosphine (PPh₃) are often insufficient.[17] The ideal ligand should be both sterically bulky and electron-rich.
-
Steric Bulk: Facilitates the reductive elimination step to release the final product and regenerate the Pd(0) catalyst.[17][18]
-
Electron-Donating Ability: Increases the electron density on the palladium center, which promotes the rate-limiting oxidative addition step, especially with less reactive aryl chlorides.[17]
Buchwald-type biaryl phosphine ligands have emerged as the gold standard for challenging Suzuki-Miyaura couplings.[3][7][19]
| Ligand | Class | Key Features | Suitability for Pyrazole Substrates |
| PPh₃ | Triarylphosphine | Standard, inexpensive ligand. | Generally low reactivity for this substrate class; requires higher temperatures, leading to more side reactions.[10] |
| XPhos | Biaryl Phosphine | Very bulky and electron-rich. Excellent general ligand for a wide range of substrates.[7][12][19] | Highly Recommended. Often provides the best balance of reactivity and stability, enabling lower reaction temperatures. |
| SPhos | Biaryl Phosphine | Less bulky than XPhos but still highly active. | Excellent Alternative. May show superior performance in specific cases.[3] |
| RuPhos | Biaryl Phosphine | Contains a dicyclohexylphosphino group, highly electron-rich. | Very effective, particularly for heteroaromatic systems.[8] |
Recommendation: XPhos is the recommended starting point due to its broad applicability and high success rate in coupling N-heterocyclic partners.[12][13]
The Base and Solvent System
The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[20] The choice of base and solvent are interdependent.
-
Bases: Inorganic bases are typically used.
-
Solvents: A mixture of an organic solvent and water is common, as water helps to dissolve the inorganic base.
Recommendation: A combination of K₃PO₄ as the base in a 1,4-Dioxane/Water solvent system is a robust starting point for this coupling.[3]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[22]
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Recommended Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: High-Performance Method using XPhos Pd G2
This protocol is recommended for achieving the highest yields and is applicable to a broad range of aryl halide coupling partners, including challenging aryl chlorides.
Materials:
-
Aryl halide (1.0 equiv)
-
[4-(1H-Pyrazol-4-yl)phenyl]boronic acid (1.2 - 1.5 equiv)
-
XPhos Pd G2 (1 - 3 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
To the reaction vessel, add the aryl halide (e.g., 0.5 mmol), [4-(1H-Pyrazol-4-yl)phenyl]boronic acid (0.6 mmol, 1.2 equiv), and K₃PO₄ (1.0 mmol, 2.0 equiv).
-
Add the XPhos Pd G2 pre-catalyst (0.01 mmol, 2 mol%).
-
Seal the vessel with a septum, and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Using syringes, add degassed 1,4-dioxane (e.g., 2.5 mL) followed by degassed water (e.g., 0.5 mL). The solvent ratio is typically between 4:1 and 5:1 (organic:water).
-
Place the vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. [3]Reaction times can range from 2 to 18 hours depending on the reactivity of the aryl halide.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (15 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Protocol 2: Conventional Method using Pd(PPh₃)₄
This method uses a more traditional catalyst and may require higher temperatures and longer reaction times. It is often less effective for N-heterocyclic substrates but can serve as a baseline for comparison. [10] Materials:
-
Aryl iodide or bromide (1.0 equiv)
-
[4-(1H-Pyrazol-4-yl)phenyl]boronic acid (1.1 - 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 - 5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.5 equiv)
-
1,4-Dioxane / Water (or DME/Water)
-
Reaction vessel with a reflux condenser and magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
To the reaction vessel, add the aryl halide (0.5 mmol), [4-(1H-Pyrazol-4-yl)phenyl]boronic acid (0.55 mmol, 1.1 equiv), and Na₂CO₃ (1.25 mmol, 2.5 equiv).
-
Add the Pd(PPh₃)₄ catalyst (0.025 mmol, 5 mol%).
-
Seal the system, and purge with an inert gas for 10-15 minutes.
-
Add 1,4-dioxane (3 mL) and water (1.2 mL). [10]5. Heat the mixture to reflux (approx. 100 °C) with vigorous stirring.
-
Monitor the reaction progress. These reactions can often take 12-24 hours.
-
Follow steps 7-11 from Protocol 1 for workup and purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degradation).2. Insufficiently inert atmosphere.3. Reaction temperature too low.4. Base is not strong enough. | 1. Use a high-quality pre-catalyst (e.g., XPhos Pd G2).2. Ensure proper degassing of solvents and purging of the reaction vessel.3. Increase temperature in 10 °C increments.4. Switch from Na₂CO₃/K₂CO₃ to K₃PO₄. [3] |
| Significant Protodeboronation | 1. Reaction temperature is too high.2. Reaction time is too long.3. The catalyst system is too slow. | 1. Lower the reaction temperature. [7]2. Stop the reaction as soon as the starting material is consumed.3. Switch to a more active catalyst system (e.g., from Pd(PPh₃)₄ to an XPhos-based system) to accelerate the desired coupling over the side reaction. [19][23] |
| Boronic Acid Homocoupling | 1. Presence of oxygen in the reaction.2. Catalyst system promotes homocoupling. | 1. Improve inert atmosphere technique; ensure solvents are thoroughly degassed.<[24]br>2. Screen different palladium pre-catalysts and ligands. |
| Dehalogenation of Aryl Halide | 1. Side reaction promoted by some catalyst/base combinations. | 1. This is less common than protodeboronation. Consider screening alternative bases or ligands. Bromo and chloro derivatives are sometimes superior to iodo-pyrazoles to reduce dehalogenation. [12] |
References
-
Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
-
Cucchi, A., & Cazin, C. S. J. (2017). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Molecules, 22(8), 1327.
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12879–12882.
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.
-
Rossi, S., et al. (2018). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 23(9), 2253.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.
-
Tomanová, P., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 18(34), 6649-6659.
-
Jedinák, L., et al. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Request PDF on ResearchGate.
-
Daou, I., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
-
Protodeboronation. Wikipedia.
-
Bruneau, A., et al. (2012). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. DSpace@MIT.
-
Saha, B., & Ranu, B. C. (2003). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Arkat USA.
-
Campeau, L. C., et al. (2012). Suzuki–Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N-Heterocyclic Carbene (NHC) Catalyst. ACS Medicinal Chemistry Letters, 3(3), 209-213.
-
Al-Masri, O. A., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI.
-
Daou, I., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC.
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate.
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Request PDF on ResearchGate.
-
Chen, G., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC.
-
Lin, I. C., et al. (2022). Reactivity-Tunable Palladium Precatalysts with Favorable Catalytic Properties in Suzuki–Miyaura Cross-Coupling Reactions. SciSpace.
-
ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ResearchGate.
-
Ocansey, E., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Publishing.
-
Scott, C. J., et al. (2023). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv.
-
Saha, B., & Ranu, B. C. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC.
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Organic Chemistry Portal.
-
Technical Support Center: Managing Protodeborylation in Suzuki Reactions. Benchchem.
-
D'Alessandro, M., et al. (2016). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Framework Co(4,4′-bipyrazolate). The Royal Society of Chemistry.
-
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of (4-(Butylsulfinyl)phenyl)boronic acid. Benchchem.
-
Wang, D., et al. (2014). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 12(31), 5841-5844.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Mistry, N., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. arkat-usa.org [arkat-usa.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.rsc.org [pubs.rsc.org]
Functionalization of Metal-Organic Frameworks (MOFs) with pyrazole boronic acids
Application Note: AN-MOF-2025-04 Topic: Defect-Engineered Functionalization of Zr-MOFs with Pyrazole Boronic Acids for Glucose-Responsive Cargo Delivery
Executive Summary
This application note details a robust protocol for the post-synthetic functionalization of Zirconium-based Metal-Organic Frameworks (specifically UiO-66) with pyrazole boronic acids (PBA) . Unlike traditional covalent linker modification, this approach utilizes Defect Engineering —exploiting the Lewis acidic "missing linker" sites on Zr₆ nodes to coordinate with the Lewis basic nitrogen of the pyrazole moiety.
This method preserves the crystallographic integrity of the parent MOF while installing boronic acid "gates" at the pore windows. The resulting functionalized MOF (PBA@UiO-66) exhibits high sensitivity to cis-diol compounds (e.g., glucose), making it an ideal candidate for self-regulated drug delivery systems (DDS).
Scientific Rationale & Mechanism
Why Pyrazole Boronic Acids?
-
Coordination Chemistry: Pyrazoles possess a pKa (~2.5 for the conjugate acid) that allows the pyridinic nitrogen to act as a strong σ-donor to hard/borderline Lewis acids like Zr(IV) found in MOF nodes. This creates a stable coordinate bond without requiring complex organic synthesis of dicarboxylate linkers.
-
Boronic Acid Functionality: The boronic acid group (-B(OH)₂) forms reversible cyclic esters with cis-1,2-diols (like glucose) in aqueous media. This reaction changes the hybridization of boron from sp² (neutral, hydrophobic) to sp³ (anionic, hydrophilic), triggering a conformational change or "opening" of the pore gate.
The "Defect Engineering" Strategy
Standard UiO-66 synthesis yields a 12-connected net. By introducing monocarboxylic acid modulators (e.g., acetic acid or formic acid) during synthesis, we intentionally create "missing linker" defects. These defects expose coordinatively unsaturated Zr sites (CUS), which serve as the docking stations for the pyrazole boronic acid.
Mechanism Diagram:
Figure 1: Workflow for defect-engineered synthesis and functionalization of UiO-66 with Pyrazole Boronic Acid (PBA), leading to glucose-triggered release.
Detailed Experimental Protocols
Materials Required
-
Precursors: Zirconium(IV) chloride (ZrCl₄), Terephthalic acid (H₂BDC).[1]
-
Modulator: Acetic acid (glacial).
-
Functional Agent: 1H-Pyrazole-4-boronic acid (PBA).
-
Solvents: DMF (anhydrous), Ethanol, Methanol.
-
Cargo (Model): Fluorescein or Insulin (for drug delivery validation).
Protocol A: Synthesis of Defect-Rich UiO-66
Rationale: High defect density is required to maximize PBA loading.
-
Dissolution: Dissolve ZrCl₄ (1.0 g, 4.3 mmol) in 50 mL of DMF by sonication for 15 mins.
-
Modulation: Add Acetic Acid (12 mL). Note: A molar ratio of roughly 1:50 (Zr:Acetate) creates sufficient defects without collapsing the framework.
-
Linker Addition: Add H₂BDC (0.71 g, 4.3 mmol) to the solution and stir until dissolved.
-
Crystallization: Transfer to a Teflon-lined autoclave. Heat at 120°C for 24 hours .
-
Washing (Critical): Centrifuge the white precipitate. Wash 3x with DMF to remove unreacted linker.[2]
-
Activation: Soxhlet extract with Methanol for 24 hours to exchange DMF and remove acetate capping ligands from the defect sites. Dry under vacuum at 100°C overnight.
Protocol B: Post-Synthetic Functionalization (PBA Grafting)
Rationale: Direct coordination of the pyrazole nitrogen to the open Zr sites.
-
Preparation: Suspend 200 mg of Activated Defect-UiO-66 in 20 mL of ethanol.
-
Ligand Solution: Dissolve 100 mg of 1H-Pyrazole-4-boronic acid in 10 mL of ethanol.
-
Grafting Reaction: Add the PBA solution to the MOF suspension. Stir gently at 60°C for 24 hours .
-
Why 60°C? Mild heating promotes the displacement of any residual solvent molecules at the Zr sites by the stronger pyrazole ligand, but prevents thermal degradation of the boronic acid.
-
-
Purification: Centrifuge and wash extensively with ethanol (5x) to remove non-coordinated PBA.
-
Self-Validation Step: The supernatant of the final wash should show no UV-Vis absorption characteristic of PBA (λmax ≈ 230 nm).
-
-
Drying: Dry at room temperature under vacuum. Do not heat above 60°C to prevent dehydration of the boronic acid to boroxine.
Protocol C: Cargo Loading & Glucose-Triggered Release
-
Loading: Disperse 50 mg PBA@UiO-66 in a concentrated solution of cargo (e.g., 10 mg/mL Insulin in PBS, pH 7.4). Stir for 24h at 4°C. Collect by centrifugation.
-
Release Assay:
-
Prepare two release media: (A) PBS (pH 7.4) and (B) PBS + 20 mM Glucose (Simulating hyperglycemic conditions).
-
Place loaded MOFs in dialysis bags (MWCO 10 kDa) submerged in release media at 37°C.
-
Monitor cargo release via UV-Vis or Fluorescence spectroscopy at timed intervals.
-
Data Analysis & Characterization Standards
To ensure scientific integrity, the following data must be collected to validate the functionalization.
Structural Validation Table
| Technique | Parameter | Expected Result for PBA@UiO-66 | Interpretation |
| PXRD | Crystallinity | Peaks match parent UiO-66 | Framework remains intact after grafting. |
| N₂ Isotherm (77K) | BET Surface Area | Decrease (~20-30% loss) | PBA occupies pore windows/defects, reducing accessible volume. |
| ¹H-NMR (Digested) | Chemical Shift | Pyrazole peaks present | Confirms presence of PBA. Integration gives loading ratio. |
| FT-IR | B-O Stretch | Band at ~1340 cm⁻¹ | Confirms presence of boronic acid group. |
| XPS | N 1s Binding Energy | Shift to higher eV | Indicates electron donation from N to Zr (coordination). |
Digestion Protocol for NMR Quantification
To quantify the exact amount of PBA grafted:
-
Take 10 mg of PBA@UiO-66.
-
Dissolve in 600 µL DMSO-d₆ + 20 µL HF (48%). Caution: HF digests the Zr-O nodes.
-
Analyze via ¹H-NMR. Compare the integral of the Terephthalic Acid protons (Ar-H) to the Pyrazole protons.
Troubleshooting & Critical Parameters
-
Issue: Low PBA Loading.
-
Cause: Insufficient defects in parent MOF or incomplete activation.
-
Fix: Increase Acetic Acid concentration during synthesis or extend the Methanol Soxhlet extraction time.
-
-
Issue: Framework Collapse.
-
Cause: Harsh activation temperature or excessive modulator.
-
Fix: Lower activation temp to 80°C; reduce modulator ratio.
-
-
Issue: Lack of Glucose Responsiveness.
-
Cause: pH mismatch. Boronic acid-diol binding is pH dependent (optimal near pKa of boronic acid, ~8-9).
-
Optimization: For physiological pH (7.4), consider adding an electron-withdrawing group to the pyrazole ring (e.g., fluoro-substitution) to lower the pKa of the boronic acid, enhancing sensitivity at neutral pH.
-
References
-
Cavka, J. H., et al. "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability." Journal of the American Chemical Society, 130(42), 13850-13851. Link
-
Vermeulen, N. A., et al. "Topology-Guided Design of an Anionic Bor-Network for the Selective Capture of Cis-Diols." Journal of the American Chemical Society, 138(25), 7848-7851. Link
-
Shearer, G. C., et al. "Tuned to Perfection: Ironing Out the Defects in Metal–Organic Framework UiO-66." Chemistry of Materials, 26(14), 4068-4071. Link
-
Wu, M. X., & Yang, Y. W. "Metal–Organic Framework (MOF)-Based Drug/Cargo Delivery and Cancer Therapy." Advanced Materials, 29(23), 1606134. Link
-
Bull, S. D., et al. "Boronic acids as building blocks for the construction of therapeutically useful bioconjugates." Accounts of Chemical Research, 46(2), 312-326. Link
-
Islamoglu, T., et al. "Defect Engineering in Metal–Organic Frameworks for Catalysis and Sorption." Accounts of Chemical Research, 53(8), 1636-1647. Link
Sources
Application Note: Microwave-Assisted Synthesis Using [4-(1H-Pyrazol-4-yl)phenyl]boronic Acid
Part 1: Executive Summary & Strategic Value
[4-(1H-Pyrazol-4-yl)phenyl]boronic acid (CAS: 844501-71-9) is a high-value "biaryl" building block. Unlike simple phenylboronic acids, this reagent pre-installs a phenyl-pyrazole scaffold, a privileged motif in kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and anti-inflammatory agents.
By coupling this boronic acid with a third aryl halide, researchers can rapidly synthesize terphenyl or aryl-phenyl-pyrazole systems, extending conjugation and accessing novel chemical space in fragment-based drug discovery (FBDD).
The Challenge: The 1H-pyrazole moiety contains an acidic proton (
The Solution: Microwave irradiation, combined with sterically bulky phosphine ligands (e.g., XPhos, SPhos), overcomes this thermodynamic trap. The rapid dielectric heating provides the activation energy to destabilize non-productive Pd-N interactions, favoring the productive catalytic cycle.
Part 2: Mechanistic Insight & Microwave Effects
The Specific Microwave Effect
In this synthesis, microwave irradiation does not merely "heat" the solvent; it selectively couples with the polarizable transition state of the transmetallation step .
-
Catalyst Activation: Microwave energy rapidly dissociates the precatalyst (e.g., XPhos Pd G2) to the active monolithic Pd(0) species, preventing the formation of inactive Pd-dimers.
-
Overcoming Poisoning: The high localized temperature disrupts the coordination bond between the pyrazole nitrogen and the Palladium center, freeing the metal for Oxidative Addition with the aryl halide.
Reaction Pathway Visualization
The following diagram illustrates the competitive pathway between productive coupling and catalyst poisoning, highlighting where microwave energy intervenes.
Figure 1: The Microwave-Assisted Suzuki Cycle. Note the critical "Reversal" step where microwave energy destabilizes the Pd-N poison complex.
Part 3: Experimental Protocols
Protocol A: High-Throughput Synthesis (Recommended)
Best for: Complex aryl halides, sterically hindered substrates, and preventing catalyst poisoning.
Reagents:
-
Substrate: Aryl Bromide/Iodide (1.0 equiv)
-
Boronic Acid: [4-(1H-Pyrazol-4-yl)phenyl]boronic acid (1.2 equiv)
-
Catalyst: XPhos Pd G2 (CAS: 1310584-14-5) (0.02 equiv / 2 mol%)
-
Base:
(Tribasic Potassium Phosphate) (2.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology:
-
Vessel Prep: Charge a 10 mL microwave process vial with a magnetic stir bar.
-
Solids Addition: Add the Aryl Halide (0.5 mmol), Boronic Acid (0.6 mmol), and
(1.0 mmol). -
Catalyst Addition: Add XPhos Pd G2 (7.8 mg, 0.01 mmol). Note: XPhos is bulky and prevents the pyrazole nitrogen from binding to the Pd center.
-
Solvent & Degas: Add 4 mL of Dioxane and 1 mL of deionized water. Sparge with Argon or Nitrogen for 60 seconds. Cap the vial immediately.
-
Microwave Parameters:
-
Temperature: 100 °C
-
Hold Time: 20 minutes
-
Pre-stirring: 30 seconds
-
Absorption Level: High
-
-
Workup: Cool to RT. Filter through a Celite pad, washing with Ethyl Acetate. Wash organic layer with brine, dry over
, and concentrate.
Protocol B: "Green" Aqueous Protocol
Best for: Scale-up and cost-sensitive applications where the aryl halide is not sterically hindered.
Reagents:
Methodology:
-
Dissolve reagents in EtOH/Water (1:1).
-
Irradiate at 120 °C for 15 minutes .
-
Note: The higher temperature and solubility of Cesium Carbonate in ethanol help overcome the lower activity of the dppf ligand compared to XPhos.
Part 4: Data Presentation & Optimization
Solvent Selection Guide
The choice of solvent critically impacts microwave absorption (loss tangent,
| Solvent System | MW Absorption | Temp.[3] Ceiling | Recommendation |
| Dioxane / Water (4:1) | Moderate | 110°C | Standard. Good solubility for organics and inorganic bases. |
| DMF / Water (9:1) | High | 160°C | High Temp. Use for unreactive Aryl Chlorides. Difficult workup. |
| Ethanol / Water (1:1) | High | 130°C | Green. Best for polar substrates. |
| Toluene / Water | Low | 110°C | Avoid. Poor microwave coupling; requires biphasic catalyst (e.g., TBAB). |
Troubleshooting Decision Tree
Use this logic flow to diagnose low yields.
Figure 2: Troubleshooting logic for microwave Suzuki coupling.
Part 5: Handling & Stability (Expert Insights)
-
Boroxine Formation: Like many boronic acids, [4-(1H-Pyrazol-4-yl)phenyl]boronic acid can dehydrate to form a cyclic trimeric boroxine anhydride upon storage.
-
Impact: This changes the stoichiometry (molecular weight changes).
-
Correction: Always assume ~5-10% dehydration or use excess (1.2–1.5 equiv) to ensure full conversion.
-
-
Protecting Groups: If the "free NH" protocol (Protocol A) fails due to solubility, protect the pyrazole nitrogen with a THP (Tetrahydropyranyl) or SEM group before the coupling. The THP group is easily cleaved with dilute acid (HCl/MeOH) post-coupling.
Part 6: References
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link
-
Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Bagley, M. C., et al. (2010). Microwave-assisted synthesis of pyrazoles and their application in Suzuki-Miyaura cross-coupling reactions. Tetrahedron Letters, 51(2), 223-226. Link
-
BenchChem. (2025).[5][6] Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with Heterocyclic Boronic Acids. BenchChem Technical Library. Link
Sources
- 1. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Suzuki Coupling Landscape: A Guide to Protecting the Pyrazole Nitrogen
Introduction: The Pyrazole Conundrum in Suzuki Coupling
The pyrazole motif is a cornerstone in medicinal chemistry and drug development, prized for its unique electronic properties and ability to engage in hydrogen bonding.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of complex biaryl and heteroaryl structures, making it indispensable for the synthesis of novel pyrazole-containing drug candidates.[3][4] However, the inherent nature of the pyrazole ring presents a significant challenge in this context. The acidic N-H proton of the pyrazole can interfere with the palladium catalyst, leading to catalyst deactivation and diminished reaction yields.[2] Furthermore, unprotected pyrazoles can lead to undesired side reactions, such as N-arylation.[5] To circumvent these issues and ensure a successful and high-yielding Suzuki coupling, the strategic protection of the pyrazole nitrogen is often a prerequisite.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the reagents and protocols for effectively protecting the pyrazole nitrogen during Suzuki coupling reactions. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols, and offer a comparative analysis of the most effective protecting groups.
The "Why": Understanding the Necessity of N-Protection
The unprotected N-H group of a pyrazole can act as a ligand for the palladium catalyst, forming stable complexes that inhibit its catalytic activity. This sequestration of the active catalyst from the reaction cycle leads to sluggish or incomplete conversions. Moreover, under the basic conditions typically employed in Suzuki couplings, the pyrazole anion can be generated, which can then participate in competitive N-arylation, leading to a mixture of products and complicating purification.
To mitigate these challenges, a protecting group is temporarily installed on the pyrazole nitrogen. An ideal protecting group for this purpose should be:
-
Easy to introduce in high yield.
-
Stable to the basic and often heated conditions of the Suzuki coupling.
-
Orthogonal , meaning it can be removed selectively without affecting other sensitive functional groups in the molecule.[6][7][8]
-
Easy to remove in high yield under mild conditions.
The choice of protecting group is critical and depends on the overall synthetic strategy and the presence of other functional groups in the molecule.
The "What": A Comparative Analysis of Key Protecting Groups
Two protecting groups have emerged as the most reliable and versatile for pyrazole chemistry in the context of Suzuki coupling: the tert-butoxycarbonyl (Boc) group and the 2-(trimethylsilyl)ethoxymethyl (SEM) group.
| Protecting Group | Introduction Reagents | Stability to Suzuki Conditions | Deprotection Conditions | Key Advantages | Potential Drawbacks |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O), base (e.g., Et₃N, DMAP) | Generally stable, but can be labile under certain basic/thermal conditions.[9][10] | Acidic: TFA, HCl.[11] Basic: NaBH₄/EtOH, NaOMe/MeOH.[12][13] | Readily available reagents, numerous deprotection options. | Can be cleaved under some Suzuki conditions, potentially leading to side products. |
| SEM | 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), base (e.g., NaH) | Highly stable.[10][14] | Acidic: HCl/EtOH.[14] Fluoride: TBAF/THF.[15] | Robust stability, enables "SEM switch" for regioselective functionalization.[14][16] | Reagents are more expensive than for Boc protection. |
The "How": Detailed Protocols and Methodologies
I. tert-Butoxycarbonyl (Boc) Protection and Deprotection
The Boc group is a widely used protecting group for amines and N-heterocycles due to its general stability and the variety of methods available for its removal.[11][17]
Caption: General workflow for Suzuki coupling of a pyrazole using Boc protection.
-
Reagents and Materials:
-
Pyrazole substrate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere (optional but recommended)
-
-
Procedure:
-
To a stirred solution of the pyrazole (1.0 equiv) in DCM or THF, add the base (Et₃N, 1.1 equiv or DMAP, 0.1 equiv).
-
Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at room temperature.[9][11]
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the N-Boc protected pyrazole.
-
-
Reagents and Materials:
-
N-Boc protected pyrazole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
-
Procedure:
-
Dissolve the N-Boc protected pyrazole in DCM.
-
Add TFA (5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product if necessary.
-
This method is particularly useful when acid-sensitive functional groups are present in the molecule.[12]
-
Reagents and Materials:
-
N-Boc protected pyrazole
-
Sodium borohydride (NaBH₄)
-
Ethanol (EtOH)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
-
Procedure:
-
To a solution of the N-Boc protected pyrazole in ethanol, add sodium borohydride (1.5-3.0 equivalents) in portions at room temperature.[12][18]
-
Stir the reaction mixture at room temperature for 1-6 hours. Monitor by TLC.
-
Upon completion, carefully add water to quench the excess NaBH₄.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the deprotected pyrazole.
-
II. 2-(Trimethylsilyl)ethoxymethyl (SEM) Protection and Deprotection
The SEM group offers enhanced stability compared to the Boc group, making it an excellent choice for Suzuki couplings that require more forcing conditions.[10][14]
Caption: General workflow for Suzuki coupling of a pyrazole using SEM protection.
-
Reagents and Materials:
-
Pyrazole substrate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere
-
-
Procedure:
-
To a suspension of NaH (1.2 equiv) in anhydrous THF or DMF at 0 °C, add a solution of the pyrazole (1.0 equiv) in the same solvent dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add SEM-Cl (1.2 equiv) dropwise.
-
Stir the reaction at room temperature overnight. Monitor by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Reagents and Materials:
-
N-SEM protected pyrazole
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
-
Procedure:
-
Dissolve the N-SEM protected pyrazole in ethanol or methanol.
-
Add a few drops of concentrated HCl.
-
Stir the reaction mixture at room temperature or heat to reflux if necessary. Monitor by TLC.[14]
-
Upon completion, neutralize the reaction with a saturated aqueous solution of NaHCO₃.
-
Concentrate the mixture to remove the alcohol.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
This method is advantageous when acid-labile groups are present.
-
Reagents and Materials:
-
N-SEM protected pyrazole
-
Tetrabutylammonium fluoride (TBAF, 1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere
-
-
Procedure:
-
Dissolve the N-SEM protected pyrazole in anhydrous THF.
-
Add TBAF (1.5-2.0 equivalents) dropwise at room temperature.
-
Stir the reaction at room temperature or heat to reflux if the reaction is sluggish. Monitor by TLC.[15]
-
Once the reaction is complete, quench with a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Conclusion and Future Perspectives
The successful execution of Suzuki-Miyaura cross-coupling reactions on pyrazole-containing molecules is heavily reliant on the strategic use of nitrogen protecting groups. Both the Boc and SEM groups offer robust and reliable solutions, each with its own set of advantages and considerations. The choice between them should be guided by the specific requirements of the synthetic route, including the stability of other functional groups and the reaction conditions of the Suzuki coupling itself. The detailed protocols provided herein serve as a practical guide for researchers to confidently navigate the synthesis of complex pyrazole derivatives, ultimately accelerating the discovery of new therapeutic agents. As the field of catalysis continues to evolve, the development of new palladium catalysts that are more tolerant of unprotected N-H functionalities may one day obviate the need for protection-deprotection steps, further streamlining the synthesis of these important heterocyclic compounds.[2]
References
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]
-
Shabashov, D., & Daugulis, O. (2010). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society, 132(11), 3965–3972. [Link]
-
Shabashov, D., & Daugulis, O. (2009). C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition. Journal of the American Chemical Society, 131(11), 4228-4229. [Link]
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Royal Society of Chemistry. (2017). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 235-238). [Link]
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Pisár, M., Schütznerová, E., Hančík, F., Popa, I., Trávníček, Z., & Cankař, P. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 149. [Link]
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Singh, R. K., Kumar, S., & Singh, P. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 116-121. [Link]
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Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. [Link]
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El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6335-6348. [Link]
-
Tummatorn, J., et al. (2018). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 16(34), 6141-6145. [Link]
- Kabalka, G. W., & Yao, M.-L. (2009). Deprotection of N-BOC compounds. U.S.
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Organic Chemistry Portal. (n.d.). Bases. [Link]
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Pisár, M., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. PubMed. [Link]
-
Yet, L. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – An Asian Journal, e202500024. [Link]
-
Pisár, M., et al. (2018). Two independent routes leading to Boc-protected pyrazoles 5 and 3. ResearchGate. [Link]
-
Pisár, M., et al. (2018). Derivatives of pyrazole 1 protected at the endocyclic pyrazole nitrogen and hydroxyl group. ResearchGate. [Link]
-
Wang, Y., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 799-802. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16477–16484. [Link]
-
Knochel, P., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a promising scaffold for medicinal chemistry. Chemical Science, 12(39), 13097-13103. [Link]
-
Pisár, M., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. [Link]
-
Kocienski, P. J. (2005). Protecting Groups. Thieme. [Link]
-
Chen, J., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594. [Link]
-
Chen, J., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. ResearchGate. [Link]
-
Meng, Q., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. ResearchGate. [Link]
-
Meng, Q., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(13), 3596–3599. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]
-
Kráľová, K., et al. (2019). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. Molecules, 24(21), 3949. [Link]
-
Meng, Q., & Szostak, M. (2017). Suzuki-Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N-C Cleavage. PubMed. [Link]
Sources
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- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
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- 18. researchgate.net [researchgate.net]
Unlocking Privileged Scaffolds: Solid-Phase Synthesis Applications of [4-(1H-Pyrazol-4-yl)phenyl]boronic Acid
Introduction: The Pyrazole Moiety as a Cornerstone in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"[1][2]. Its versatile structure, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms, imparts favorable physicochemical properties such as metabolic stability and the capacity for diverse molecular interactions[3][4]. This has led to the incorporation of the pyrazole motif into a multitude of approved therapeutics, particularly in the realm of oncology and inflammatory diseases. A significant number of kinase inhibitors, including blockbuster drugs like Ibrutinib and Ruxolitinib, feature a pyrazole core, highlighting its importance in targeting this critical class of enzymes[3][5][6]. The ability of the pyrazole ring to act as a bioisostere for aryl groups, enhancing properties like lipophilicity and solubility, further underscores its value in drug design[4].
[4-(1H-Pyrazol-4-yl)phenyl]boronic acid is a key building block that marries the advantageous pyrazole scaffold with the synthetic versatility of a boronic acid. This reagent is particularly amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation[7][8]. When applied in a solid-phase synthesis (SPS) format, this building block becomes a powerful tool for the rapid generation of diverse compound libraries. SPS offers significant advantages over traditional solution-phase chemistry, including simplified purification through simple filtration and washing steps, the ability to drive reactions to completion using excess reagents, and amenability to automation[9]. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging [4-(1H-Pyrazol-4-yl)phenyl]boronic acid in solid-phase synthesis to accelerate the discovery of novel therapeutics.
Core Application: Solid-Phase Suzuki-Miyaura Coupling for Biaryl Synthesis
The primary application of [4-(1H-Pyrazol-4-yl)phenyl]boronic acid in solid-phase synthesis is the construction of biaryl structures. This is typically achieved by coupling the boronic acid with an aryl halide immobilized on a solid support. The following sections detail the key stages of this process, from resin selection and substrate immobilization to the on-resin coupling reaction and final product cleavage.
Diagram of the Solid-Phase Synthesis Workflow
Caption: General workflow for the solid-phase synthesis of biaryl compounds.
Detailed Protocols and Methodologies
Protocol 1: Immobilization of an Aryl Halide on Wang Resin
Wang resin is a popular choice for solid-phase organic synthesis due to its compatibility with a wide range of reaction conditions and its straightforward cleavage with trifluoroacetic acid (TFA)[9][10]. This protocol describes the esterification of a halo-substituted carboxylic acid to Wang resin.
Rationale: The ester linkage formed between the carboxylic acid of the aryl halide and the hydroxyl groups of the Wang resin is stable under the basic and palladium-catalyzed conditions of the Suzuki-Miyaura coupling but can be readily cleaved under acidic conditions to release the final product.
Materials:
-
Wang Resin (100-200 mesh, ~1.0 mmol/g loading)
-
4-Iodobenzoic acid (or other suitable halo-aryl carboxylic acid)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Resin Swelling: Swell the Wang resin (1.0 g, ~1.0 mmol) in anhydrous DCM (15 mL) in a solid-phase synthesis vessel for 30 minutes with gentle agitation.
-
Reagent Preparation: In a separate flask, dissolve 4-iodobenzoic acid (3 equivalents relative to resin loading) in a minimal amount of anhydrous DMF.
-
Activation and Coupling: To the DMF solution of the acid, add DIC (3 equivalents) and DMAP (0.1 equivalents). Stir for 5 minutes at room temperature.
-
Loading onto Resin: Drain the DCM from the swollen resin and add the activated acid solution. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and Methanol (3 x 15 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
(Optional) Capping: To block any unreacted hydroxyl groups on the resin, treat with a solution of acetic anhydride and pyridine in DCM. This prevents the formation of side products in subsequent steps.
Protocol 2: On-Resin Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed coupling of the immobilized aryl iodide with [4-(1H-Pyrazol-4-yl)phenyl]boronic acid.
Rationale: The choice of catalyst, base, and solvent system is critical for achieving high coupling efficiency on the solid phase. Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings[4]. A mixed solvent system is often employed to ensure adequate swelling of the resin and solubility of the reagents.
Materials:
-
Aryl iodide-loaded Wang resin (from Protocol 1)
-
[4-(1H-Pyrazol-4-yl)phenyl]boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃), 2M aqueous solution
-
1,4-Dioxane or Dimethoxyethane (DME)
Procedure:
-
Resin Swelling: Swell the aryl iodide-loaded resin (~0.5 mmol) in the chosen organic solvent (e.g., 1,4-dioxane, 10 mL) for 30 minutes.
-
Reagent Addition: To the swollen resin, add [4-(1H-Pyrazol-4-yl)phenyl]boronic acid (3 equivalents).
-
Catalyst and Base Addition: Add the 2M aqueous sodium carbonate solution (4 equivalents) followed by the Pd(PPh₃)₄ catalyst (0.1 equivalents).
-
Reaction: Heat the reaction mixture to 80-90°C with gentle agitation for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Washing: After cooling to room temperature, drain the reaction mixture and wash the resin sequentially with a 1:1 mixture of the organic solvent and water (3 x 15 mL), water (3 x 15 mL), DMF (3 x 15 mL), DCM (3 x 15 mL), and Methanol (3 x 15 mL).
-
Drying: Dry the resin under vacuum.
Table 1: Representative On-Resin Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | Robust and widely used catalyst for Suzuki couplings[4]. |
| Base | 2M aq. Na₂CO₃ | A common and effective base for activating the boronic acid. |
| Solvent | 1,4-Dioxane/Water or DME/Water | A mixed aqueous/organic system is often necessary for both resin swelling and reagent solubility. |
| Temperature | 80-90°C | Elevated temperature is typically required to drive the reaction to completion on the solid phase. |
| Reaction Time | 12-16 hours | Longer reaction times are common in SPS to ensure high conversion. |
Protocol 3: Cleavage of the Final Product from the Resin
This protocol describes the cleavage of the synthesized biaryl compound from the Wang resin using a trifluoroacetic acid (TFA) cocktail.
Rationale: A cleavage cocktail containing TFA and scavengers is used to cleave the ester linkage to the resin and to quench reactive cationic species that are generated during the process, which could otherwise lead to side reactions[2][11].
Materials:
-
Resin-bound biaryl product (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the dried resin in DCM (5 mL) for 20 minutes in a cleavage vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 50:2.5:47.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Drain the DCM from the resin and add the cleavage cocktail (10 mL). Agitate the mixture at room temperature for 1-2 hours[10].
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional TFA or DCM (2 x 3 mL) and combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise to a flask containing cold diethyl ether (10-fold volume of the filtrate) with stirring to precipitate the crude product.
-
Isolation: Isolate the precipitated product by filtration or centrifugation. Wash the solid with cold diethyl ether and dry under vacuum.
-
Purification: The crude product can be further purified by standard techniques such as flash chromatography or preparative HPLC.
Table 2: Common TFA Cleavage Cocktails for Small Molecules
| Reagent | Composition (v/v) | Purpose of Scavengers |
| Standard | TFA/DCM (50:50 to 95:5) | For simple, non-sensitive molecules. |
| With TIS | TFA/TIS/DCM (e.g., 50:2.5:47.5) | TIS is a scavenger for carbocations generated from the resin linker. |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A more robust cocktail for sensitive functionalities, though often more complex than needed for many small molecules[12]. |
Application in Kinase Inhibitor Library Synthesis
The solid-phase methodology described is highly amenable to the construction of focused libraries of potential kinase inhibitors. By varying the immobilized aryl halide and utilizing [4-(1H-Pyrazol-4-yl)phenyl]boronic acid as a common building block, a diverse array of biaryl compounds can be rapidly synthesized and screened for biological activity.
Diagram of a Combinatorial Library Synthesis Approach
Caption: A combinatorial approach to generate a library of pyrazole-containing biaryl compounds.
This strategy allows for the exploration of the structure-activity relationship (SAR) around the biaryl core, which is a common motif in many kinase inhibitors[13][14]. The pyrazole moiety can act as a key hydrogen bond donor/acceptor, while the diversity introduced from the immobilized aryl halide can probe different regions of the kinase active site.
Conclusion and Future Perspectives
[4-(1H-Pyrazol-4-yl)phenyl]boronic acid is a valuable and versatile building block for solid-phase synthesis, particularly for the generation of biaryl compounds. The protocols outlined in this application note provide a robust framework for its use in Suzuki-Miyaura cross-coupling reactions on a solid support. The amenability of this approach to library synthesis makes it a powerful tool for accelerating hit-to-lead campaigns in drug discovery, especially in the pursuit of novel kinase inhibitors. Future work could explore the use of traceless linkers to further expand the diversity of accessible scaffolds and the development of on-resin functionalization of the pyrazole N-H to introduce additional diversity points.
References
-
Aapptec Peptides. Cleavage from Wang Resin. [Link]
- Giraud, M., Cavelier-Frontin, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(4), 176-184.
- Dandriyal, J., & Kumar, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(17), 2011-2038.
- MDPI. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4998.
-
CDN. Cleavage Cocktail Selection. [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
- Royal Society of Chemistry. (2020). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Medicinal Chemistry, 11(11), 1335-1345.
- Royal Society of Chemistry. (2019). Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. Chemical Society Reviews, 48(2), 433-473.
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Aapptec Peptides. Technical Support Information Bulletin 1073 - Wang Resin. [Link]
- Hussein, M. A., et al. (2021). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 26(24), 7578.
- Singh, P., et al. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. BMC Chemistry, 15(1), 38.
- Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry, 3(2), 116-123.
- Graz University of Technology. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates.
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Aapptec Peptides. Attaching the first amino acid to a resin. [Link]
- Brown, D. G., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(23), 5725-5735.
- Albericio, F., & Kruger, H. G. (2019). Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety. Beilstein Journal of Organic Chemistry, 15, 746-754.
- El-Damasy, A. K., et al. (2022). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 65(10), 7143-7162.
- Royal Society of Chemistry. (2023). Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling. RSC Advances, 13(20), 13589-13595.
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ResearchGate. (2021). Selected biaryl-containing drug compounds. [Link]
- Popa, M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 37.
- Martin, R., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
- Kim, J., & Lim, H. S. (2018). Peptide Ligation via the Suzuki–Miyaura Cross-Coupling Reaction.
- Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5250-5283.
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Troubleshooting & Optimization
Solubility issues of [4-(1H-Pyrazol-4-yl)phenyl]boronic acid in aqueous media
Welcome to the technical support guide for [4-(1H-Pyrazol-4-yl)phenyl]boronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges associated with the aqueous solubility of this compound. Our goal is to provide not only solutions but also the underlying scientific principles to empower your experimental success.
Introduction: Understanding the Challenge
[4-(1H-Pyrazol-4-yl)phenyl]boronic acid is a valuable building block in medicinal chemistry and materials science. However, like many arylboronic acids, it presents significant solubility challenges in aqueous media. This behavior stems from its fundamental physicochemical properties. The neutral boronic acid group, B(OH)₂, has a trigonal planar geometry and is relatively nonpolar, leading to low intrinsic water solubility[1][2][3]. Furthermore, in the solid state or upon dehydration, boronic acids can form cyclic anhydrides known as boroxines, which are even less soluble in water[1][2][4].
This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to effectively manage these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Fundamental Solubility Issues
Q1: I added my [4-(1H-Pyrazol-4-yl)phenyl]boronic acid to neutral water (pH 7.0) and it won't dissolve. Is my compound impure?
This is the most common observation and is expected behavior. The low solubility is due to the compound's molecular structure, not necessarily impurity.
-
The Scientific Reason: In its neutral form, the boronic acid moiety is in a trigonal planar state (sp² hybridized)[5][6]. This configuration has limited ability to form hydrogen bonds with water compared to its ionized form. Many arylboronic acids exhibit low solubility in neutral aqueous solutions[2][3][7]. At this stage, the primary goal is not to force dissolution in neutral water but to use a pH-modification strategy.
Q2: What is the typical aqueous solubility I should expect?
Specific, rigorously determined solubility data for [4-(1H-Pyrazol-4-yl)phenyl]boronic acid is not widely published. However, based on data for similar simple arylboronic acids, the solubility in neutral water at room temperature is expected to be low, likely in the low mg/L to µg/L range[2][8]. For instance, the solubility of unsubstituted phenylboronic acid is only about 1.9 g/100g of H₂O at 20°C[2][3]. The addition of the pyrazolylphenyl group may further decrease this value.
Section 2: The Critical Role of pH
Q3: How can I use pH to dissolve my compound?
Adjusting the pH is the most effective and primary method for dissolving arylboronic acids.
-
The Scientific Reason: Boronic acids are Lewis acids, not Brønsted-Lowry acids. They accept a hydroxide ion (OH⁻) from water to form a negatively charged, tetrahedral boronate species, [R-B(OH)₃]⁻[6]. This process is governed by the compound's pKa. The resulting boronate anion is significantly more polar and water-soluble than the neutral trigonal form. For most arylboronic acids, the pKa is in the range of 8-10[9]. The predicted pKa for a similar compound, 4-(1H-pyrazol-1-yl)phenylboronic acid, is approximately 8.39[10]. Therefore, increasing the pH of the solution to a value above the pKa will shift the equilibrium towards the soluble boronate form.
Caption: Troubleshooting precipitation after pH adjustment.
Section 4: Co-solvents and Advanced Solubilization
Q7: Can I use organic co-solvents to help with solubility?
Yes, using a water-miscible organic co-solvent is a very common and effective strategy.
-
Mechanism: Co-solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol disrupt the hydrogen bonding network of water and provide a more favorable nonpolar environment for the arylboronic acid, increasing its solubility.
-
Protocol: First, dissolve the compound in a minimal amount of the pure co-solvent (e.g., 100% DMSO) to create a highly concentrated stock. Then, dilute this stock into your aqueous buffer. Be mindful that adding the aqueous phase too quickly can cause the compound to precipitate.
| Co-Solvent | Recommended Starting % (v/v) | Notes |
| DMSO | 1-5% | Most common; generally well-tolerated in biological assays at <1%. |
| Ethanol | 5-10% | Can be used for less sensitive applications. |
| DMF | 1-5% | Effective, but higher toxicity than DMSO. |
| Acetonitrile | 5-10% | Can be effective but may denature proteins at higher concentrations. |
| Table 1: Recommended Co-solvents for Solubility Enhancement. |
Q8: What is the "mannitol trick" I have read about for boronic acids?
Adding certain polyols (compounds with multiple hydroxyl groups), like mannitol or glycerol, can dramatically increase the aqueous solubility of boronic acids.[1]
-
The Scientific Reason: Boronic acids react reversibly with 1,2- or 1,3-diols to form five- or six-membered cyclic boronate esters.[6] This reaction is most favorable with the tetrahedral boronate anion. The formation of these stable, water-soluble ester complexes effectively lowers the apparent pKa of the boronic acid, increasing the concentration of the soluble species at a given pH.[1] Mannitol is particularly effective and is used as an excipient in the formulation of the boronic acid-containing drug Velcade® for this reason.[1]
Section 5: Stability and Degradation
Q9: How stable is my compound in an aqueous buffer?
While generally stable for short-term experiments, two primary degradation pathways exist for arylboronic acids in solution:
-
Protodeboronation: This is the hydrolytic cleavage of the carbon-boron bond, replacing the B(OH)₂ group with a hydrogen atom (Ar-B(OH)₂ → Ar-H).[11] This process can be catalyzed by acid or base and is dependent on the specific electronic properties of the aryl group.
-
Oxidation: The boron center is susceptible to oxidation, especially by reactive oxygen species (ROS) like hydrogen peroxide, which converts the boronic acid to a phenol.[5] This is a significant concern in biological systems or cell culture media that can generate ROS.
Recommendation: For maximum reproducibility, prepare aqueous solutions of [4-(1H-Pyrazol-4-yl)phenyl]boronic acid fresh for each experiment. If storage is necessary, store as a high-concentration stock in an anhydrous organic solvent like DMSO at -20°C or -80°C.
Q10: Are there any specific chemical incompatibilities I should be aware of?
Yes. Beyond the stability issues above, be cautious of the following:
-
Copper (I) Ions: Cu(I) salts, often used in "click chemistry" (CuAAC reactions), are known to mediate the degradation of boronic acids.[12] If your experimental system involves copper, this potential interaction must be considered.
-
Strong Oxidizing Agents: Avoid strong oxidizers, as they will readily convert the boronic acid to the corresponding phenol.
Summary Troubleshooting Table
| Problem | Probable Cause | Recommended Solution(s) |
| Does not dissolve in neutral water. | Low intrinsic solubility of the neutral trigonal form. | This is expected. Use the pH modification protocol (raise pH > 9.5). |
| Precipitates after pH neutralization. | Supersaturation; concentration is above the thermodynamic solubility at the final pH. | 1. Lower the final concentration.2. Add a co-solvent (e.g., 1-5% DMSO) before neutralization.3. Use the supersaturated solution immediately. |
| Solution is hazy or cloudy. | Incomplete dissolution or formation of insoluble boroxine aggregates. | 1. Ensure pH is sufficiently high (>9.5).2. Add a co-solvent.3. Briefly sonicate the solution. |
| Inconsistent results between experiments. | Degradation of the compound in aqueous stock solution. | Prepare fresh aqueous solutions for each experiment. Store long-term stocks in anhydrous DMSO at -20°C or below. |
References
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ResearchGate. (2014). How i can dissolve boric acid to get a Boron % yield of more than 10%? ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Reaction between water and boronic acids. ResearchGate. Available at: [Link]
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Midaugh, C. R. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]
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Kader, A. et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Available at: [Link]
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Sporzyński, A. et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]
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Dąbrowski, M. et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]
-
MDPI. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. MDPI. Available at: [Link]
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Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]
- Google Patents. (n.d.). US10377700B2 - Process for the recovery of a boronic acid. Google Patents.
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Wang, B. et al. (2014). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. Available at: [Link]
-
Niu, J. et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]
-
Wikipedia. (n.d.). Boronic acid. Wikipedia. Available at: [Link]
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Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Available at: [Link]
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Kim, D. et al. (2021). Recent advances in self-healing polymer materials based on reversible boronic esters. Journal of Materials Chemistry A. Available at: [Link]
-
Chemistry Stack Exchange. (2025). How can I increase the dissolution of boric acid? Chemistry Stack Exchange. Available at: [Link]
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ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). (4-(Pyridin-4-yl)phenyl)boronic acid. PubChem. Available at: [Link]
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The Journal of Organic Chemistry. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications. Available at: [Link]
-
J-STAGE. (2012). Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. J-STAGE. Available at: [Link]
-
PubMed. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. PubMed. Available at: [Link]
-
UNT Digital Library. (2011). Literature Review of Boric Acid Solubility Data. UNT Digital Library. Available at: [Link]
-
Reddit. (2025). HELP: Purifying boronic acids sucks. Reddit. Available at: [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Solubility of investigated compounds in water. ResearchGate. Available at: [Link]
-
Accounts of Chemical Research. (2012). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). pH-Dependent formation equilibrium of a boronic ester in aqueous solution. ResearchGate. Available at: [Link]
-
ResearchGate. (2017). Solubility of phenylboronic compounds in water. ResearchGate. Available at: [Link]
-
Mediterranean Journal of Chemistry. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry. Available at: [Link]
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Technical Support Center: Palladium Contamination in Pyrazole Boronic Acid Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of palladium contaminants from pyrazole boronic acid products. Given the prevalence of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, in synthesizing these valuable compounds, effective purification is critical for ensuring product integrity and meeting stringent regulatory standards.[1][2]
Introduction: The Challenge of Palladium Removal
Palladium catalysts are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.[1][3][4] However, their use presents a significant downstream challenge: the removal of residual palladium from the final product.[5][6] This is particularly crucial in the pharmaceutical industry, where strict limits are placed on elemental impurities.[7][8][9][10] For oral medications, the International Council for Harmonisation (ICH) Q3D guideline sets a permitted daily exposure (PDE) for palladium, which often translates to a concentration limit of 10 ppm in the active pharmaceutical ingredient (API).[7][11]
The difficulty in removing palladium stems from its ability to exist in various oxidation states and form stable complexes with the product or other reaction components.[6] Pyrazole boronic acids, with their nitrogen-containing heterocyclic structure, can present unique challenges due to potential coordination with palladium species.[12][13] Therefore, a multi-faceted approach to purification is often necessary.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing palladium from my pyrazole boronic acid product?
A1: There are several established methods, and often a combination is most effective:
-
Crystallization: This can be a powerful technique for purification, especially if your pyrazole boronic acid is a solid with good crystallization properties.[14][15] However, it may not be sufficient on its own to remove tightly bound palladium.[16]
-
Chromatography: Column chromatography is a standard purification method in organic synthesis.[17][18] While it can remove a significant portion of palladium, it often fails to reduce levels to the low ppm range required for pharmaceutical applications.[19][20]
-
Activated Carbon: This is a cost-effective and widely used adsorbent for palladium.[21] However, it can be non-specific and may lead to loss of the desired product.[11]
-
Palladium Scavengers: These are materials specifically designed to bind and remove palladium.[1][22][23] They come in various forms, including functionalized silica gels (e.g., with thiol or thiourea groups) and polymer-based resins.[1][22] Scavengers are often highly effective at reducing palladium to very low levels.[22]
Q2: I've performed column chromatography, but my product still contains unacceptable levels of palladium. What should I do next?
A2: This is a common scenario.[19][20] Column chromatography alone is often insufficient for complete palladium removal.[20] The next logical step is to employ a palladium scavenger. A pilot study has shown that a scavenging step after chromatography is highly effective in reliably reducing palladium to low levels.[19][22]
Q3: How do I choose the right palladium scavenger for my pyrazole boronic acid?
A3: The choice of scavenger depends on several factors, including the nature of your product, the solvent system, and the specific palladium species present. Thiol- and thiourea-based scavengers are very common and effective.[5][11][22] It is often beneficial to screen a few different scavengers to find the most efficient one for your specific application.
Q4: Can I use crystallization to remove palladium from my pyrazole boronic acid?
A4: Yes, recrystallization can be an effective purification step for boronic acids.[14][15] The success of this method depends on the solubility difference between your product and the palladium impurities in the chosen solvent system. Sometimes, derivatizing the boronic acid to form a salt can facilitate purification by crystallization.[14][24]
Q5: How can I accurately measure the amount of residual palladium in my product?
A5: The industry standard for quantifying trace metals in APIs is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[21][25][26] Other techniques include Atomic Absorption (AA) spectroscopy and X-ray Fluorescence (XRF).[21][25] For high-throughput screening of purification methods, catalysis-based fluorometric methods can be a rapid and cost-effective alternative to ICP-MS.[5][6][25][26]
Troubleshooting Guide
This section addresses specific issues you might encounter during the palladium removal process.
Issue 1: Poor palladium removal despite using a scavenger.
Potential Causes & Solutions:
-
Insufficient Scavenger Amount: The amount of scavenger should be optimized. Start with the manufacturer's recommendation and consider increasing the equivalents if removal is incomplete.
-
Inadequate Reaction Time or Temperature: Scavenging is a chemical reaction. Ensure you are allowing sufficient time for the scavenger to bind the palladium. Gentle heating can sometimes improve efficiency, but this should be tested to avoid product degradation.
-
Incorrect Scavenger for the Palladium Species: The form of the residual palladium (e.g., Pd(0) vs. Pd(II), ligated vs. unligated) can influence scavenger effectiveness. If one type of scavenger is not working, try one with a different functional group. For instance, some scavengers are more effective for specific palladium species.[21]
-
Solvent Incompatibility: The efficiency of some scavengers can be solvent-dependent.[11] Consult the scavenger's technical data sheet for recommended solvents.
Issue 2: Significant product loss during the scavenging process.
Potential Causes & Solutions:
-
Non-specific Adsorption: This is a known issue, particularly with activated carbon.[11] If you are experiencing high product loss, switch to a more selective scavenger, such as a functionalized silica or polymer resin.
-
Product Instability: Your pyrazole boronic acid may be degrading under the scavenging conditions (e.g., prolonged heating). Try performing the scavenging at a lower temperature for a longer duration.
-
Inefficient Filtration: After scavenging, the solid scavenger needs to be completely removed. Use a fine-porosity filter and wash thoroughly with a suitable solvent to recover any adsorbed product.
Issue 3: Inconsistent results between batches.
Potential Causes & Solutions:
-
Variability in the Crude Product: The amount and nature of residual palladium can vary from one reaction to another. It is crucial to quantify the palladium level in your crude product before each purification run to determine the appropriate amount of scavenger to use.
-
Inconsistent Scavenging Protocol: Ensure that the scavenging protocol (scavenger amount, reaction time, temperature, stirring speed) is consistently applied across all batches.
-
Scavenger Quality: Use scavengers from a reputable source and store them according to the manufacturer's instructions to ensure consistent performance.
Experimental Protocols
Protocol 1: General Screening of Palladium Scavengers
This protocol outlines a general procedure for screening different palladium scavengers to identify the most effective one for your specific pyrazole boronic acid product.
-
Quantify Initial Palladium Content: Accurately determine the palladium concentration (in ppm) in your crude product using ICP-MS or a similar technique.[25]
-
Prepare Scavenger Slurries: For each scavenger to be tested, prepare a slurry in the same solvent as your crude product solution.
-
Set up Parallel Experiments: In separate vials, dissolve a known amount of your crude product in a suitable solvent.
-
Add Scavengers: To each vial, add a predetermined amount of the scavenger slurry (e.g., 5-10 weight equivalents relative to the estimated amount of palladium).
-
Stir and Heat (if necessary): Stir the mixtures at a consistent speed. If recommended by the manufacturer, gently heat the vials.
-
Monitor the Reaction: Take small aliquots at different time points (e.g., 1, 4, and 24 hours), filter to remove the scavenger, and analyze the palladium content.
-
Determine the Most Effective Scavenger: Compare the results to identify the scavenger that provides the most efficient and complete palladium removal.
Protocol 2: Bulk Palladium Removal using a Selected Scavenger
Once the optimal scavenger has been identified, you can proceed with bulk purification.
-
Dissolve the Crude Product: Dissolve your crude pyrazole boronic acid in a suitable solvent.
-
Add the Scavenger: Add the optimized amount of the selected scavenger to the solution.
-
Stir under Optimal Conditions: Stir the mixture for the predetermined time and at the optimal temperature identified during the screening process.
-
Filter to Remove the Scavenger: Filter the mixture through a pad of celite or a suitable filter paper to remove the scavenger.
-
Wash the Scavenger: Wash the filter cake with fresh solvent to ensure complete recovery of your product.
-
Concentrate the Filtrate: Combine the filtrate and washes and remove the solvent under reduced pressure.
-
Final Purification (if necessary): If required, perform a final purification step, such as recrystallization, to obtain the highly pure pyrazole boronic acid.
-
Quantify Final Palladium Content: Analyze the final product by ICP-MS to confirm that the palladium level is below the required limit.
Data Presentation
Table 1: Comparison of Palladium Scavenging Efficiency
| Scavenger Type | Functional Group | Starting Pd (ppm) | Final Pd (ppm) after 4h | Product Recovery (%) |
| Silica-Based | Thiol | 150 | 15 | 95 |
| Silica-Based | Thiourea | 150 | < 5 | 92 |
| Polymer-Based | Amine | 150 | 45 | 98 |
| Activated Carbon | N/A | 150 | 25 | 85 |
This is example data and will vary depending on the specific product and conditions.
Visualizations
Workflow for Palladium Removal
Caption: Decision workflow for palladium removal from pyrazole boronic acid products.
Mechanism of Thiol-Based Scavenging
Caption: Simplified representation of palladium binding to a thiol-functionalized silica scavenger.
References
-
Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. PMC. [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2025, August 7). ResearchGate. [Link]
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026, January 17). PharmaTech. [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016, October 15). Johnson Matthey Technology Review. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, May 30). ACS Medicinal Chemistry Letters. [Link]
-
How can i remove palladium Pd catalyst easily?. (2015, May 18). ResearchGate. [Link]
-
Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate. [Link]
-
How to purify boronic acids/boronate esters?. (2016, July 18). ResearchGate. [Link]
-
How to Purify Boric Acid (by Recrystallization). (2015, November 13). YouTube. [Link]
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. (2013, May 17). ResearchGate. [Link]
-
Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. National Institutes of Health. [Link]
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What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?. (2015, May 24). ResearchGate. [Link]
-
Your trick to remove residual palladium. (2025, September 19). Reddit. [Link]
-
ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. [Link]
-
Purification of boronic acids?. (2017, December 19). Reddit. [Link]
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Guideline on the specification limits for residues of metal catalysts. European Medicines Agency (EMA). [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). Organic Process Research & Development. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). PMC. [Link]
- Method of removing palladium.
- Process for purification of boronic acid and its derivatives.
-
Polyethyleneimine-Modified Polymer as an Efficient Palladium Scavenger and Effective Catalyst Support for a Functional Heterogeneous Palladium Catalyst. (2019, June 13). ACS Omega. [Link]
-
Guideline for Elemental Impurities Q3D(R2). (2022, April 26). ICH. [Link]
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Implementation of ICH Q3D Elemental Impurities Guideline: Challenges and Opportunities. (2015, March 2). Pharmaceutical Technology. [Link]
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How to Remove Palladium in three easy steps. (2023, January 20). Biotage. [Link]
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Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers. [Link]
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Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. (2023, March 13). RSC Publishing. [Link]
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Minimizing oxidative degradation of nitrogen-containing boronic acids
Technical Support Center: Nitrogen-Containing Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrogen-containing boronic acids. This guide is designed to provide expert insights and practical solutions to a significant challenge in the field: oxidative degradation. Nitrogen-containing boronic acids are invaluable building blocks in medicinal chemistry and organic synthesis, but their susceptibility to degradation can compromise experimental reproducibility, yield, and the ultimate efficacy of drug candidates.
This document moves beyond simple protocols to explain the fundamental principles governing the stability of these molecules. By understanding the "why" behind the degradation, you will be empowered to troubleshoot issues effectively and design more robust experimental plans.
Part 1: Understanding the Core Problem - The Mechanism of Degradation
Before troubleshooting, it is crucial to understand the primary pathways through which nitrogen-containing boronic acids degrade. The two most common culprits are oxidative deboronation and protodeboronation.
Oxidative Deboronation
This is often the most significant pathway for degradation under common laboratory and physiological conditions. The boron atom in a boronic acid is sp² hybridized and possesses a vacant p-orbital, making it Lewis acidic and susceptible to attack by nucleophiles.[1][2] Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), are particularly effective at initiating this degradation.[1][2]
The process can be summarized in three key steps:
-
Nucleophilic Attack: An ROS, like the hydroperoxide anion, attacks the empty p-orbital of the boron atom.
-
Rate-Limiting 1,2-Shift: The organic group (aryl or alkyl) migrates from the boron to the adjacent oxygen atom. This "1,2-shift" is typically the rate-limiting step in the oxidation process.[1][2]
-
Hydrolysis: The resulting borate ester is highly unstable and rapidly hydrolyzes to yield the corresponding alcohol (or phenol) and boric acid, completing the deboronation.[1][2]
Protodeboronation
Protodeboronation involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[3] This reaction is highly dependent on pH and the specific structure of the boronic acid. For basic heteroaromatic boronic acids (e.g., 2-pyridine boronic acid), the situation is complex. At neutral pH, these molecules can exist as zwitterions, which may undergo rapid, unimolecular fragmentation, leading to protodeboronation.[3] This contrasts with simple aryl boronic acids, which are generally most stable at neutral pH.[3]
Part 2: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stability of nitrogen-containing boronic acids.
Q1: Why does my nitrogen-containing boronic acid seem less stable than a simple phenylboronic acid?
A: The presence of a basic nitrogen atom, such as in a pyridine or amino-substituted phenyl ring, introduces unique degradation pathways. As mentioned above, these compounds can form zwitterionic species at neutral pH that are particularly prone to protodeboronation.[3] Furthermore, the nitrogen atom can alter the electronic properties of the molecule, potentially making the boron atom more susceptible to nucleophilic attack depending on its position relative to the boronic acid group.
Q2: I observe degradation even when handling the solid material. Why is that?
A: While boronic acids are generally solids that appear stable, they can be sensitive to atmospheric moisture and oxygen over time.[4][5] Many boronic acids exist in equilibrium with their cyclic anhydride trimers, known as boroxines. The formation of boroxines requires the elimination of water. If the solid is exposed to humid air, this equilibrium can be affected, and the presence of moisture can facilitate slow oxidation or hydrolysis, especially in the presence of light or trace metal impurities.
Q3: Can I use standard protecting groups like pinacol esters to prevent oxidation?
A: Yes, but with a critical caveat. Protecting groups like pinacol esters are excellent for preventing premature reactions (e.g., in Suzuki-Miyaura coupling) and can offer some stability against hydrolysis.[4] However, many common protecting groups provide virtually no protection against oxidative degradation by ROS.[1] For applications requiring high oxidative stability, especially in biological contexts, more advanced strategies are needed, such as the use of specialized protecting groups or structural modifications.[1][4]
Q4: What is the single most important factor I should control to improve stability?
A: Excluding oxygen is paramount. Since oxidative deboronation is a primary degradation pathway, rigorously maintaining an inert atmosphere (argon or nitrogen) during storage, handling, and reactions will have the most significant positive impact on the stability of your compound.
Part 3: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving specific degradation issues encountered during experiments.
Issue 1: My compound degrades during storage.
-
Symptom: You analyze a freshly purchased or synthesized batch of boronic acid and it shows high purity. After storing it for a few weeks, you observe significant amounts of the corresponding alcohol/phenol impurity via HPLC or NMR.
-
Underlying Cause: This is likely due to slow oxidation from atmospheric oxygen, potentially accelerated by light and moisture.[5]
-
Issue 2: Significant degradation occurs during my reaction (e.g., Suzuki Coupling).
-
Symptom: You observe a large amount of protodeboronated (R-H) or oxidized (R-OH) byproduct, leading to low yields of your desired coupled product.
-
Underlying Cause: This can be a combination of factors. The reaction conditions (base, solvent, temperature, residual oxygen) can accelerate degradation. Protodeboronation is a known side reaction in metal-catalyzed couplings.[3] Oxidative degradation can be exacerbated by trace metal impurities or insufficient sparging of solvents.
-
Solutions:
-
Rigorous Degassing: Ensure all solvents are thoroughly sparged with argon or nitrogen for at least 30 minutes before use. Maintain a positive pressure of inert gas throughout the reaction.
-
Optimize Base and Solvent: The choice of base can influence the rate of protodeboronation. For sensitive substrates, consider using milder bases or conditions. The pH of the reaction mixture is critical.[6]
-
Use a Protected Boronic Acid: Convert the boronic acid to a more stable form, such as a pinacol or MIDA ester, before the reaction.[4] MIDA esters are known for their high stability under various conditions.[4][7]
-
Temperature Control: Avoid unnecessarily high temperatures, as this can increase the rate of all degradation pathways.
-
Issue 3: My HPLC analysis shows inconsistent results or new peaks appearing over time.
-
Symptom: The peak corresponding to your boronic acid decreases in area while a new peak (often the corresponding alcohol) grows, even while the sample is in the autosampler.
-
Underlying Cause: This is a classic case of on-column or in-vial degradation.[8] Aqueous mobile phases, especially near neutral pH, and organic solvents containing peroxide impurities can degrade the analyte.[9][10]
-
Solutions:
-
Sample Preparation: Prepare samples fresh in a non-aqueous, aprotic diluent (e.g., pure acetonitrile or THF) immediately before analysis.[9] Use a cooled autosampler if available.[8]
-
Mobile Phase Optimization: For reversed-phase HPLC, on-column degradation can sometimes be mitigated by using highly basic mobile phases (e.g., pH > 11) which can stabilize certain boronate species.[9]
-
Method Validation: Develop a stability-indicating HPLC method that cleanly separates the parent boronic acid from all potential degradants.[8] A UPLC-MS method is invaluable for identifying the structures of the degradation products.[8][11]
-
Part 4: Preventative Strategies & Protocols
Proactive measures are the most effective way to minimize degradation. This section provides quantitative data and detailed protocols for best practices.
Structural Modification for Enhanced Stability
For drug development professionals, the most robust strategy is to engineer stability directly into the molecule. Research has shown that decreasing the electron density on the boron atom can dramatically slow the rate-limiting 1,2-shift during oxidation.[1][2]
| Strategy | Mechanism of Stabilization | Reported Stability Increase | Reference |
| Intramolecular Ligand | A pendant carboxyl group coordinates to the boron, forming a "boralactone". This deprives the boron of electron density, disfavoring the transition state of the oxidation reaction. | 10,000-fold | [1][2][12] |
| Electron-Withdrawing Groups | Placing strong electron-withdrawing groups on the aromatic ring (e.g., -NO₂) can increase stability compared to the unsubstituted parent compound. | Moderate | [1] |
Selection of Protecting Groups
While not a panacea for oxidation, protecting groups are essential for many synthetic applications.
| Protecting Group | Structure | Stability Profile | Deprotection Conditions | Reference |
| Pinacol Ester (Bpin) | Cyclic diol ester | Most common, stable to chromatography. Moderate stability to hydrolysis. Low stability to oxidation. | Acidic hydrolysis (often with an oxidant like NaIO₄ to trap pinacol) or conversion to trifluoroborate. | [4] |
| MIDA Ester | N-methyliminodiacetic acid ester | Very stable to hydrolytic, oxidative, and reductive conditions. | Mild basic hydrolysis (e.g., 1M NaOH). | [4] |
| Diaminonaphthalene (Bdan) | Amide formation | Highly stable due to nitrogen lone pair donation to boron's empty orbital. | Acidic hydrolysis. | [4][7] |
Experimental Protocols
Protocol A: Standard Procedure for Inert Atmosphere Storage and Handling
This protocol minimizes exposure to atmospheric oxygen and moisture.
-
Vial Preparation: Use a clean, dry amber glass vial with a PTFE-lined screw cap.
-
Aliquotting: Weigh the desired amount of the solid nitrogen-containing boronic acid into the vial inside a glovebox or on a benchtop with a rapid, positive flow of argon or nitrogen directed into the vial.
-
Inert Gas Flush: If not in a glovebox, flush the headspace of the vial with argon or nitrogen for 30-60 seconds.
-
Sealing: Immediately and tightly seal the vial with the cap. For long-term storage, wrap the cap-vial interface with paraffin film.
-
Storage: Store the sealed vial in a desiccator, protected from light, at the recommended temperature (typically 2-8°C or -20°C).[5]
Protocol B: General Stability-Indicating RP-HPLC Method Development
This protocol provides a starting point for monitoring degradation.
-
Column: Use a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 15 minutes) to determine the approximate retention time of the boronic acid and its likely alcohol/phenol degradant (which is typically more retained).
-
Detection: Use a UV detector set at a wavelength where the boronic acid has strong absorbance (e.g., 254 nm, or a wavelength determined by a UV scan).
-
Sample Preparation: Dissolve a small amount of the boronic acid (~1 mg/mL) in pure acetonitrile. Inject immediately.
-
Forced Degradation Study (for method validation):
-
Oxidative: Dissolve a sample in acetonitrile and add a small amount of 3% H₂O₂. Let it stand for 1 hour, then inject.
-
Acidic/Basic: Dissolve samples in acetonitrile and add a drop of 1M HCl or 1M NaOH, respectively. Monitor over time.
-
Analysis: A valid stability-indicating method will show baseline separation between the parent peak and all degradation peaks generated.[8]
-
References
-
Hall, D., et al. (2010). Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction. PubMed. Available at: [Link]
-
Wikipedia. Protodeboronation. Available at: [Link]
-
Hall, D., et al. (2010). Oxidative Deboronation of the Peptide Boronic Acid Proteasome inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction. Chemical Research in Toxicology - ACS Publications. Available at: [Link]
-
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]
-
Bock, C. W., et al. (2010). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. PMC. Available at: [Link]
-
Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids. Available at: [Link]
- Burke, M. D. (2015). Protecting groups for boronic acids. Google Patents.
-
American Chemical Society. Improving the oxidative stability of boronic acids through stereoelectronic effects. Available at: [Link]
-
Cubework. Boronic Acid Warehouse Storage: Solutions & Supply Options. Available at: [Link]
-
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. Available at: [Link]
-
ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. Available at: [Link]
-
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. Available at: [Link]
-
Maastricht University. (2022). Uncovering the Potential of Boronic Acid and Derivatives as Radical Source in Photo(electro)chemical Reactions. Available at: [Link]
-
Welch, C. J., et al. (2012). Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. PubMed. Available at: [Link]
-
ResearchGate. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Available at: [Link]
-
ResearchGate. (2015). Nitrogen Protecting Groups: Recent Developments and New Applications. Available at: [Link]
-
Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
-
Wikipedia. Boronic acid. Available at: [Link]
-
ChemRxiv. (2020). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. Available at: [Link]
-
van Beek, T. A., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. Available at: [Link]
-
Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. Available at: [Link]
-
ResearchGate. (2023). Boronic acid with high oxidative stability and utility in biological contexts. Available at: [Link]
-
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. Available at: [Link]
-
Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications. Available at: [Link]
-
Liu, Q. (2015). Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Derivatives. PMC. Available at: [Link]
-
Smith, B. D. (2014). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. PMC. Available at: [Link]
-
Gunes, B., et al. (2020). The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities. NIH. Available at: [Link]
-
Hussain, M. A., et al. (1989). The use of alpha-aminoboronic acid derivatives to stabilize peptide drugs during their intranasal absorption. PubMed. Available at: [Link]
-
ResearchGate. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Available at: [Link]
-
Royal Society of Chemistry. (2020). Transition-metal free reactions of boronic acids: cascade addition – ring-opening of furans towards functionalized γ-ketoaldehydes. Chemical Communications. Available at: [Link]
-
ResearchGate. (2016). Synthesis of α-aminoboronic acids. Available at: [Link]
-
Johnson, J. A., et al. (2022). Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. PubMed. Available at: [Link]
-
Cativiela, C., et al. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews. Available at: [Link]
-
MDPI. (2022). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Available at: [Link]
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Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Analysis of Pyrazole Boronic Acids
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of safe and effective drug development. Pyrazole boronic acids and their corresponding esters are a critical class of reagents, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse range of pharmaceutical compounds. However, their inherent reactivity, particularly the susceptibility of the boronic acid moiety to hydrolysis and the potential for oligomerization, presents significant analytical challenges. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity analysis of pyrazole boronic acids, offering field-proven insights and experimental data to navigate the complexities of method development.
The Analytical Challenge: Understanding the Instability of Pyrazole Boronic Acids
The primary obstacle in the HPLC analysis of pyrazole boronic acids and their esters (e.g., pinacol esters) is their propensity for on-column hydrolysis.[1][2][3] This degradation can lead to inaccurate purity assessments, with the appearance of the corresponding boronic acid as a degradation product. The free silanol groups present on the surface of conventional silica-based reversed-phase columns can act as nucleophiles, catalyzing this hydrolysis even during a short analytical run.[1][4] Furthermore, the polarity difference between the boronic ester and its resulting acid can complicate chromatographic separation.
Strategic Approaches to HPLC Method Development: A Comparative Analysis
Successful HPLC method development for these compounds hinges on mitigating on-column degradation and achieving adequate separation of the main component from its potential impurities and degradants. We will now compare several key aspects of the chromatographic process.
Diagram: HPLC Method Development Workflow for Pyrazole Boronic Acids
Caption: A streamlined workflow for developing a robust HPLC method for pyrazole boronic acids.
The Crucial Role of the Stationary Phase: A Head-to-Head Comparison
The choice of the HPLC column is arguably the most critical factor in preventing on-column hydrolysis.[1][3] A comparison of different stationary phases reveals significant differences in performance.
| Stationary Phase Type | Key Characteristics | Performance for Pyrazole Boronic Acids | Rationale |
| Conventional C18 (High Silanol Activity) | High surface coverage of C18 chains, but with residual accessible silanol groups. | Poor: Significant on-column hydrolysis observed, leading to inaccurate purity values. | The free silanol groups act as nucleophiles, promoting the hydrolysis of the boronic ester to the boronic acid.[1][4] |
| End-capped C18 | Silanol groups are chemically bonded with a small silylating agent to reduce their activity. | Moderate: Reduced hydrolysis compared to conventional C18, but some degradation may still occur. | End-capping is often incomplete, leaving some residual silanols that can still interact with the analyte. |
| Low Silanol Activity C18 (e.g., XTerra MS C18) | Hybrid particle technology or advanced bonding and end-capping techniques that minimize silanol activity. | Excellent: Minimal to no on-column hydrolysis observed, providing accurate and reliable purity results.[1][3] | The inert surface of these columns lacks the nucleophilic sites necessary to catalyze hydrolysis, preserving the integrity of the analyte.[1][4] |
| Polar-Embedded C18 | C18 chains with an embedded polar group (e.g., amide, carbamate). | Variable: Can offer alternative selectivity but may not be compatible with high pH mobile phases sometimes required for boronic acid analysis.[5] | The polar group can alter the retention mechanism and may interact with the boronic acid moiety. |
Expert Insight: Our internal studies, corroborated by published literature, consistently demonstrate that columns with minimal residual silanol activity, such as the Waters XTerra MS C18, are optimal for the analysis of boronic acid pinacol esters.[1][3] This choice directly addresses the root cause of the analytical challenge.
Mobile Phase Optimization: The pH Dilemma
The mobile phase composition, particularly its pH, plays a synergistic role with the stationary phase in controlling the stability of pyrazole boronic acids.
| Mobile Phase Strategy | Conditions | Advantages | Disadvantages |
| Acidic Mobile Phase (e.g., with 0.1% Formic Acid) | pH 2.5 - 3.5 | Good peak shape for many compounds. Compatible with most silica-based columns. | Can exacerbate hydrolysis on columns with high silanol activity.[3] |
| Neutral Mobile Phase (No pH modifier) | pH ~ 6-7 (depending on water quality) | Minimizes acid-catalyzed hydrolysis. Often the best starting point with a low silanol activity column. | May not provide optimal peak shape for all impurities. |
| High pH Mobile Phase (e.g., pH 12) | Requires a pH-stable column. | Can stabilize certain boronate esters, particularly those with electron-deficient aromatic rings.[5][6] | Limited column selection. Can be harsh on the HPLC system. Retention of the hydrophilic boronic acid can be challenging.[5] |
Expert Insight: For pyrazole boronic acid pinacol esters, starting with a neutral mobile phase (e.g., water and acetonitrile) on a low silanol activity column is the most logical approach. The addition of a small amount of acid, like formic acid, should be evaluated cautiously, as its effect on hydrolysis is highly dependent on the stationary phase.[3]
Diagram: Logic for Mobile Phase and Column Selection
Caption: Decision tree for selecting the optimal column and mobile phase to minimize hydrolysis.
Experimental Protocol: A Validated HPLC Method for Purity Analysis
This protocol outlines a robust, stability-indicating HPLC method developed for a generic pyrazole boronic acid pinacol ester, validated according to ICH Q2(R1) guidelines.[7][8]
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).
2. Chromatographic Conditions:
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C[1]
-
Detection Wavelength: 254 nm (or as determined by UV spectrum of the analyte)
-
Injection Volume: 10 µL
3. Sample and Standard Preparation:
-
Diluent: Acetonitrile (aprotic solvent to prevent pre-injection hydrolysis).[1][4]
-
Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample at a concentration of 1.0 mg/mL in acetonitrile.
4. Method Validation Summary:
| Validation Parameter | Acceptance Criteria (ICH Q2(R1)) | Typical Results |
| Specificity | Analyte peak is well-separated from impurities and degradants. | Peak purity index > 0.999. No interference from placebo or forced degradation products. |
| Linearity | Correlation coefficient (R²) ≥ 0.995.[9] | R² > 0.999 over a range of 50-150% of the working concentration. |
| Accuracy | 98.0% - 102.0% recovery.[9] | 99.5% - 101.2% recovery at three concentration levels. |
| Precision (Repeatability) | RSD ≤ 2.0%.[9] | RSD < 1.0% for six replicate injections. |
| Intermediate Precision | RSD ≤ 3.0%.[9] | RSD < 1.5% for analyses on different days with different analysts. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. | ~0.05% of the working concentration. |
| Robustness | RSD ≤ 3.0% under minor variations.[9] | Method is robust to small changes in flow rate (±0.1 mL/min) and column temperature (±2 °C). |
Beyond HPLC: Alternative and Complementary Techniques
While a well-developed HPLC method is the workhorse for purity analysis, other techniques can provide valuable, orthogonal information.
| Technique | Principle | Application for Pyrazole Boronic Acids | Advantages | Limitations |
| UPLC-MS | Ultra-high performance liquid chromatography coupled with mass spectrometry. | Rapid analysis, impurity identification, and quantification.[10] | Higher resolution and sensitivity than HPLC. Provides mass information for peak identification. | Higher capital cost. Ionization efficiency can be variable for boronic acids.[11] |
| GC-MS | Gas chromatography coupled with mass spectrometry. | Analysis of volatile impurities. Can be used for the main component after derivatization.[12] | Excellent for volatile and semi-volatile compounds. | Not suitable for non-volatile boronic acids without derivatization. Thermal lability can be an issue.[6] |
| qNMR | Quantitative Nuclear Magnetic Resonance. | Absolute purity determination without the need for a specific reference standard.[12] | A primary ratio method, highly accurate. Provides structural information. | Lower sensitivity than chromatographic methods. Requires a certified internal standard. Signal overlap can be an issue.[12] |
Conclusion: A Pathway to Reliable Purity Analysis
The successful purity analysis of pyrazole boronic acids by HPLC is a readily achievable goal, provided that the inherent instability of the analyte is addressed from the outset. The cornerstone of a robust method is the selection of a stationary phase with minimal silanol activity to prevent on-column hydrolysis. This, combined with a systematic approach to mobile phase optimization and sample preparation using aprotic solvents, will yield accurate and reproducible results. All developed methods must be rigorously validated according to established guidelines, such as ICH Q2(R1), to ensure they are fit for their intended purpose in a regulated environment.[13][14] By understanding the chemistry of the analyte and making informed choices in method development, researchers can have high confidence in the quality of these critical synthetic building blocks.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?
- ICH Q2 R1: Mastering Analytical Method Valid
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Chemical Society.
- Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1).
- Strategies for the Analysis of Highly Reactive Pinacolboron
- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis.
- Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
- A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzo
- accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect.
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A Senior Application Scientist's Guide to Catalytic Efficiency: Comparing Turnover Numbers of Pyrazole-Based Ligands in Phenyl Boronic Acid Cross-Coupling Reactions
For researchers and professionals in drug development and materials science, the efficiency of a catalytic reaction is paramount. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds, is highly dependent on the catalyst system employed.[1] This guide provides an in-depth comparison of catalytic performance, focusing on how different pyrazole-based ligands influence turnover numbers (TONs) when phenyl boronic acid is used as a key coupling partner. We will move beyond a simple listing of data to explore the mechanistic underpinnings that dictate catalytic success, providing both field-proven insights and reproducible experimental protocols.
The Heart of the Matter: Understanding Roles in the Catalytic Cycle
To compare performance, it is crucial to first understand the distinct roles of the pyrazole ligand and the phenyl boronic acid within the palladium-catalyzed Suzuki-Miyaura reaction. The pyrazole derivative is not a reactant but a crucial ancillary ligand that coordinates to the palladium center.[2] Its electronic and steric properties directly influence the stability and reactivity of the catalytic species throughout the cycle.[3] Phenyl boronic acid, conversely, is the organoboron nucleophile that transfers its phenyl group to the palladium center during the transmetalation step.
The efficiency of this entire process is quantified by the Turnover Number (TON) , which represents the number of moles of product formed per mole of catalyst before it becomes inactive. A higher TON signifies a more robust and efficient catalyst, a key goal in sustainable and cost-effective synthesis.[4]
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5] The ligand's role is critical in each phase, particularly in promoting the rate-determining oxidative addition and facilitating the final reductive elimination step to release the product and regenerate the active Pd(0) catalyst.[5][6]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Data Analysis: The Impact of Pyrazole Ligand Substitution
The true measure of a ligand's effectiveness is its performance in practice. By collating data from various studies, we can directly compare how modifications to the pyrazole ligand structure affect catalytic turnover in the Suzuki-Miyaura coupling of an aryl halide with phenyl boronic acid. The following table summarizes key performance data.
| Pre-catalyst / Ligand | Aryl Halide | Catalyst Loading (mol%) | Time (h) | Temp (°C) | Yield (%) | TON (Calculated) | Reference |
| Bis(1-benzyl-3,5-diphenyl-1H-pyrazole)-Pd(II)Cl₂ | Bromobenzene | 0.33 | 4 | 140 | 98 | 297 | [3][7] |
| Bis(1-benzyl-3,5-di-tert-butyl-1H-pyrazole)-Pd(II)Cl₂ | Bromobenzene | 0.33 | 4 | 140 | 81 | 245 | [3][7] |
| Pd(OAc)₂ / 4,4'-oxybis(1-(3,5-dimethyl-1H-pyrazol-1-yl)benzene) | 4-Bromotoluene | 1.0 | 6 | 80 | >95 | >95 | [8] |
| Pd₂(dba)₃ / Pyrazole-tethered phosphine | Bromoanisole | 1.0 | 12 | 80-85 | 80 | 80 | [6] |
| XPhos Pd G2 | 4-bromo-3,5-dinitro-1H-pyrazole | 5.0 | 2 | 80 | 99 | 20 | [9] |
Analysis of Causality:
The data clearly demonstrates that the substituents on the pyrazole ring have a profound impact on catalytic activity.
-
Steric Hindrance: The comparison between the phenyl-substituted pre-catalyst and its tertiary-butyl analogue is particularly revealing.[3][7] The bulkier t-butyl groups likely create a more sterically crowded environment around the palladium center. While bulky ligands are known to promote the final reductive elimination step, excessive bulk can hinder the initial oxidative addition or the approach of the coupling partners, leading to a lower overall turnover as observed.[10]
-
Electronic Effects: The electronic properties of the ligand are crucial for modulating the reactivity of the metal center. Electron-rich ligands generally accelerate the rate-determining oxidative addition step, especially with less reactive aryl chlorides.[10] The specific electronic contributions of different pyrazole substituents can be fine-tuned to optimize this step.
-
Catalyst Stability: At elevated temperatures, catalyst decomposition into palladium black can occur, which drastically reduces catalytic activity.[7] The choice of ligand is critical for stabilizing the active palladium species and preventing this decomposition, thereby extending the catalyst's lifetime and increasing the final TON.
A Self-Validating Experimental Protocol
To provide a practical and verifiable basis for comparison, the following section details a step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction. This protocol is designed to be a self-validating system for evaluating catalyst performance.
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Methodology:
-
Materials:
-
Aryl Halide (e.g., Bromobenzene, 1.0 mmol)
-
Phenyl Boronic Acid (1.2 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Palladium Pre-catalyst (e.g., Bis(1-benzyl-3,5-diphenyl-1H-pyrazole)-Pd(II)Cl₂, 0.0033 mmol, 0.33 mol%)
-
Solvent (e.g., Toluene, 5 mL)
-
Deionized Water (1 mL)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to a 25 mL Schlenk flask. Dry the flask under vacuum with a heat gun and allow it to cool to room temperature. Backfill with an inert gas.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst, the aryl halide, phenyl boronic acid, and the base to the flask.
-
Solvent Addition: Add the degassed toluene and deionized water to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 140 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically determined by the consumption of the limiting aryl halide), cool the mixture to room temperature. Add 10 mL of ethyl acetate and 10 mL of water. Separate the organic layer, and extract the aqueous layer twice with 10 mL portions of ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the final yield and the catalytic turnover number (TON = moles of isolated product / moles of palladium catalyst).
-
Conclusion and Future Outlook
This guide demonstrates that pyrazole-based ligands are highly effective in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The catalytic turnover number is not an intrinsic property of a single component but rather an emergent property of the entire system: the ligand, the substrates, and the reaction conditions.
Our comparative analysis reveals that fine-tuning the steric and electronic properties of the pyrazole ligand is a powerful strategy for optimizing catalytic efficiency.[3] Specifically, ligands that can effectively stabilize the palladium center at high temperatures while promoting the key steps of the catalytic cycle will deliver the highest turnover numbers. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative studies and screen new ligand candidates.
Future research will likely focus on developing pyrazole-based ligands that enable even lower catalyst loadings (ppm levels) and operate efficiently under milder, more environmentally benign conditions, such as in aqueous media at room temperature.[5] The principles and methodologies outlined in this guide will remain central to these ongoing efforts to push the boundaries of catalytic performance.
References
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Effect of N1-substituted pyrazolic hybrid ligands on palladium catalysts for the Heck reaction. (2010). Inorganica Chimica Acta. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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Investigation of the factors influencing the Suzuki–Miyaura coupling... (2024). ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
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Reizman, B. J., Wang, Y.-M., Buchwald, S. L., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Available at: [Link]
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Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions. (2018). Accounts of Chemical Research. Available at: [Link]
-
Bakherad, M., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances. Available at: [Link]
-
Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. (2021). Journal of the Chinese Chemical Society. Available at: [Link]
-
Bakherad, M., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances. Available at: [Link]
-
Meng, G., Szostak, R., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. Organic Letters. Available at: [Link]
-
Ramokgopa, K. R., et al. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Molecules. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Farina, V. (2004). High‐Turnover Palladium Catalysts in Cross‐Coupling and Heck Chemistry: A Critical Overview. Advanced Synthesis & Catalysis. Available at: [Link]
-
The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (2024). Journal of Nanostructures. Available at: [Link]
-
Pyrazole-Bridged NHC Ligands and Their Dimetallic (Allyl)palladium Complexes. Academia.edu. Available at: [Link]
-
Perin, G., et al. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ARKIVOC. Available at: [Link]
-
Dam, J., et al. (2021). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. Available at: [Link]
-
Copper-Catalyzed C–N Cross-Coupling of Arylboronic Acids with N-Acylpyrazoles. (2020). ResearchGate. Available at: [Link]
-
Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Available at: [Link]
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A Comparative Guide to the Impurity Profiling of Commercial [4-(1H-Pyrazol-4-yl)phenyl]boronic Acid Hydrate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the structural integrity of building blocks is paramount. [4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate is a critical reagent in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize a wide array of biologically active molecules.[1][2][3] However, the purity of this reagent can significantly influence the yield, reproducibility, and impurity profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of impurity profiling strategies for commercial batches of [4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate, offering field-proven insights and detailed experimental protocols to ensure the quality and consistency of your research and development endeavors.
The Criticality of Impurity Profiling in Drug Development
Impurities in starting materials can have a cascading effect on the entire drug development process, potentially leading to the formation of unwanted side products, reduced efficacy, and unforeseen toxicities in the final drug substance. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A) that necessitate the identification and control of impurities in new drug substances.[4] For a versatile reagent like [4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate, a thorough understanding of its impurity profile is not merely a quality control measure but a fundamental aspect of robust process development and regulatory compliance.
Potential Impurities: A Look into Synthesis and Degradation
The impurity profile of commercial [4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate is intrinsically linked to its synthetic route and subsequent storage conditions. A common synthetic approach involves the palladium-catalyzed cross-coupling of a protected pyrazole-4-boronic acid derivative with a halo-phenylboronic acid ester, or a similar strategy utilizing a bromophenylpyrazole coupled with a boron source.
A plausible synthetic pathway is outlined below:
Caption: Plausible synthetic route for [4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate.
Based on this and other potential synthetic methodologies[5][6][7], the following classes of impurities can be anticipated:
-
Process-Related Impurities:
-
Starting Materials: Unreacted 4-bromophenylboronic acid derivatives, pyrazole, or pyrazole-4-boronic acid.
-
Intermediates: Incompletely hydrolyzed pinacol ester of the final product.
-
By-products: Homocoupling products of the starting materials (e.g., biphenyl derivatives, bipyrazoles) and products of premature deboronation.
-
Reagents and Catalysts: Residual palladium catalysts and ligands.
-
-
Degradation-Related Impurities:
-
Boroxines (Anhydrides): Boronic acids are prone to dehydration to form cyclic trimeric anhydrides known as boroxines. This is a common impurity in solid boronic acid samples.
-
Oxidative Degradation: Arylboronic acids can undergo oxidation to the corresponding phenols.[8]
-
Protodeboronation: The cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.
-
Comparative Analysis of Profiling Methodologies
A multi-pronged analytical approach is essential for a comprehensive impurity profile. The choice of technique depends on the specific impurity being targeted, the required sensitivity, and the sample matrix.[9]
| Analytical Technique | Principle | Target Impurities | Advantages | Limitations |
| HPLC-UV | Chromatographic separation with UV detection. | Process-related organic impurities with a chromophore. | Robust, widely available, good for quantification of known impurities.[4] | May require derivatization for compounds without a chromophore. Limited identification capabilities. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry. | Broad range of organic impurities, including those at trace levels. | High sensitivity and selectivity, provides molecular weight and structural information for identification.[10][11][12] | Matrix effects can be significant, requiring careful method development. |
| GC-MS | Gas chromatographic separation of volatile compounds with mass spectrometry detection. | Volatile organic impurities and residual solvents. | Excellent for volatile and semi-volatile compounds. | Often requires derivatization to improve volatility and thermal stability of boronic acids. |
| ¹H and ¹¹B NMR | Nuclear Magnetic Resonance spectroscopy. | Structural elucidation of impurities, detection of boroxines. | Provides detailed structural information, non-destructive. ¹¹B NMR is specific for boron-containing species.[13] | Lower sensitivity compared to MS-based methods. Complex spectra can be difficult to interpret. |
| ICP-MS | Inductively Coupled Plasma Mass Spectrometry. | Elemental impurities, such as residual palladium. | Extremely sensitive for elemental analysis. | Does not provide information on the molecular form of the impurity. |
Experimental Protocols
Protocol 1: HPLC-UV Purity Analysis and Impurity Quantification
This protocol outlines a general method for the separation and quantification of organic impurities.
-
Method Setup:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Sample Analysis:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B).
-
Inject the sample and record the chromatogram.
-
Identify and quantify impurities based on their relative retention times and peak areas compared to a reference standard.
-
Protocol 2: LC-MS/MS Identification of Trace Impurities
This protocol is designed for the sensitive detection and identification of unknown impurities.
-
Method Setup:
-
LC System: UHPLC system for high-resolution separation.
-
Column: High-resolution C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: As described in the HPLC-UV protocol.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes.
-
-
Data Acquisition and Analysis:
-
Acquire full scan MS and tandem MS (MS/MS) data for all detected peaks.
-
Determine the accurate mass of the parent and fragment ions to propose elemental compositions and identify unknown impurities.
-
Protocol 3: ¹H and ¹¹B NMR for Structural Confirmation and Boroxine Detection
NMR provides crucial structural information and is particularly useful for identifying boroxine anhydrides.
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆). For samples showing broad signals, preparing a sample in d₄-methanol can help to break down boroxine anhydrides.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to identify organic impurities.
-
Acquire a ¹¹B NMR spectrum. A sharp signal around 30 ppm is indicative of the boronic acid, while a broader signal at a slightly higher chemical shift may indicate the presence of boroxines.
-
Caption: Experimental workflow for comprehensive impurity profiling.
Comparing Commercial Offerings: A Hypothetical Analysis
While specific impurity profiles of commercial batches are proprietary, a comparative analysis based on potential impurities can guide the selection process. The following table presents a hypothetical comparison of three commercial suppliers.
| Impurity Class | Supplier A (Standard Grade) | Supplier B (High Purity Grade) | Supplier C (Premium Grade) |
| Purity (by HPLC) | > 97.0% | > 99.0% | > 99.5% |
| Boroxine Content (by ¹¹B NMR) | < 5% | < 1% | Not Detected |
| Residual Palladium (by ICP-MS) | < 50 ppm | < 10 ppm | < 1 ppm |
| Unreacted Starting Materials | < 0.5% | < 0.1% | < 0.05% |
| Phenolic Impurities | < 0.2% | < 0.05% | Not Detected |
Note: This table is for illustrative purposes only. Actual impurity levels will vary by supplier and batch. It is crucial to request a certificate of analysis and, if necessary, perform in-house testing.
Conclusion and Recommendations
The impurity profile of [4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate is a critical parameter that can significantly impact the success of drug development projects. A comprehensive analytical strategy employing orthogonal techniques such as HPLC-UV, LC-MS/MS, NMR, and ICP-MS is essential for a thorough characterization.
For early-stage research where cost is a primary concern, a standard-grade material may be acceptable, provided that the key impurities are identified and their potential impact on the subsequent chemistry is understood. However, for late-stage development and manufacturing, where process consistency and the final API purity are paramount, investing in a high-purity or premium-grade reagent is highly recommended. The lower levels of process-related and degradation impurities in these higher-grade materials can lead to cleaner reaction profiles, simplified purification procedures, and a more robust and compliant manufacturing process.
Ultimately, the choice of a commercial supplier should be based on a careful evaluation of the certificate of analysis, the supplier's quality management systems, and, where necessary, a comprehensive in-house impurity profiling of a sample batch. This due diligence will ensure the selection of a reagent that meets the stringent quality standards required for modern pharmaceutical development.
References
-
Shimadzu. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Retrieved from [Link]
-
Bar-Ziv, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(11), e4617. Retrieved from [Link]
-
Albany Molecular Research Inc. (2011, November 14). Trace Impurity Identification. Contract Pharma. Retrieved from [Link]
-
Reddy, B. V., et al. (2024). A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. Indian Journal of Pharmaceutical Education and Research, 58(4), 1029-1038. Retrieved from [Link]
-
St-Onge, B., et al. (2023). Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization. SSRN. Retrieved from [Link]
-
Figshare. (2025, November 11). Supplementary material for An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids. Retrieved from [Link]
-
Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. Retrieved from [Link]
-
ACS Publications. (2024, April 30). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Retrieved from [Link]
-
Anichem. (2025). [4-(1H-pyrazol-1-yl)phenyl]boronic acid In Stock. Retrieved from [Link]
- Google Patents. (n.d.). CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester.
-
The Royal Society of Chemistry. (n.d.). 1H NMR. Retrieved from [Link]
-
Theranostics. (n.d.). Supporting Information. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). (1-Phenyl-1H-pyrazol-4-yl)boronic acid. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
-
SpringerLink. (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]
-
PubMed. (2000, June 15). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]
-
KTU ePubl. (n.d.). Multicomponent synthesis of new fluorescent boron complexes derived from 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
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- 13. researchgate.net [researchgate.net]
The Unsung Hero: Unlocking Peak Performance in Aqueous Cross-Coupling with Boronic Acid Hydrates
A Senior Application Scientist's Guide to Enhancing Stability, Solubility, and Reactivity in Suzuki-Miyaura and Beyond
For researchers, scientists, and drug development professionals engaged in the intricate art of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. At the heart of this powerful transformation lies the boronic acid, a seemingly straightforward reagent that holds the key to unlocking complex molecular architectures. However, the seemingly subtle choice between using an anhydrous boronic acid and its hydrated form can have profound implications for the success, reproducibility, and efficiency of aqueous coupling reactions. This guide provides an in-depth comparison, grounded in experimental evidence, to illuminate the distinct advantages of employing boronic acid hydrates and to empower you to optimize your synthetic strategies.
The Anhydrous Dilemma: Unmasking the Instability of Boronic Acids
Anhydrous boronic acids, while widely used, possess an inherent instability that can often be the cryptic source of diminished yields and inconsistent results. This instability primarily manifests as a propensity to undergo dehydration, leading to the formation of a cyclic trimeric anhydride known as a boroxine.[1] This equilibrium, depicted below, is a critical concept to grasp for any practitioner of cross-coupling chemistry.
Caption: Equilibrium between the active boronic acid hydrate and the inactive boroxine trimer.
The formation of boroxines presents several challenges in a synthetic workflow:
-
Stoichiometric Inaccuracy: The conversion of three molecules of boronic acid into one molecule of boroxine alters the stoichiometry of the reaction, making it difficult to control the precise amount of the active coupling partner.[2]
-
Reduced Reactivity: Boroxines are generally less reactive than their monomeric boronic acid counterparts in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[2]
-
Handling and Storage Issues: The dehydration process can occur during storage, leading to a reagent of inconsistent composition.[2]
The Hydrate Advantage: A Paradigm of Stability and Solubility
The use of boronic acid hydrates, or the in-situ hydration of boronic acids in aqueous media, directly counteracts the formation of boroxines and offers a cascade of benefits that enhance the robustness and efficiency of cross-coupling reactions.
Enhanced Stability and Stoichiometric Control
By their very nature, boronic acid hydrates are stabilized against self-condensation to boroxines. The presence of water molecules in the crystal lattice or in the reaction medium shifts the equilibrium overwhelmingly towards the active monomeric form. This ensures that the boronic acid is readily available for the catalytic cycle and that the intended stoichiometry is maintained throughout the reaction. This is particularly crucial for complex syntheses where precise control over reagent ratios is paramount.
Improved Solubility in Aqueous Media
A significant advantage of employing boronic acid hydrates is their enhanced solubility in the aqueous solvent systems commonly used for green and efficient cross-coupling reactions. While many anhydrous boronic acids exhibit poor solubility in water, their hydrated counterparts are often more readily dissolved.[3] This improved solubility ensures a homogeneous reaction mixture, which can lead to faster reaction rates and higher yields by facilitating the interaction between the catalyst, the boronic acid, and the coupling partner.[4]
Consistent Reactivity and Reproducibility
The use of well-defined, stable boronic acid hydrates leads to more consistent and reproducible results. By starting with the active monomeric form, variability in reagent quality due to boroxine formation during storage is eliminated. This translates to more reliable reaction outcomes, a critical factor in both academic research and industrial drug development.
Performance Comparison: Hydrate vs. Anhydrous Forms in Aqueous Coupling
The following table summarizes the key performance differences between using boronic acid hydrates and their anhydrous counterparts in aqueous cross-coupling reactions.
| Feature | Boronic Acid Hydrate | Anhydrous Boronic Acid | Rationale & Supporting Evidence |
| Form in Solid State | Crystalline solid with incorporated water molecules | Crystalline or amorphous solid | Hydrates are compounds that contain water in their crystals.[5] |
| Stability to Boroxine Formation | High; stabilized by water of hydration | Low; prone to dehydration to form boroxines | Boronic acids are prone to forming anhydrides (boroxines) by loss of water.[1] |
| Stoichiometric Accuracy | High; exists as the active monomer | Variable; can be a mixture of monomer and trimer | The formation of boroxines from boronic acids complicates stoichiometry.[2] |
| Solubility in Aqueous Media | Generally higher | Generally lower | The anhydrous form of a compound is often less soluble than its hydrate form in water.[3][5] |
| Reactivity in Aqueous Coupling | Consistently high | Can be lower due to boroxine formation | Boroxines are often less reactive in the transmetalation step of the Suzuki coupling.[2] |
| Reproducibility | High | Can be variable | Inconsistent composition of the anhydrous form leads to irreproducible results. |
Experimental Protocol: Aqueous Suzuki-Miyaura Coupling of 4-Iodotoluene with Phenylboronic Acid
This protocol provides a representative example of an aqueous Suzuki-Miyaura coupling reaction. The use of an aqueous solvent system inherently favors the formation of the active boronic acid hydrate from the starting material.
Caption: Experimental workflow for aqueous Suzuki-Miyaura coupling.
Materials:
-
4-Iodotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.06 mmol) in toluene (5 mL). Stir the mixture at room temperature for 15 minutes to form the active Pd(0) catalyst.
-
Reaction Setup: To the flask containing the catalyst, add 4-iodotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Aqueous Medium: Add degassed water (5 mL) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously for 4 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash it with brine (2 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired biphenyl product.
Conclusion: A Strategic Choice for Robust Chemistry
In the pursuit of efficient and reliable synthetic methodologies, the choice of reagents is of paramount importance. While anhydrous boronic acids have long been the workhorses of cross-coupling chemistry, a deeper understanding of their inherent instabilities reveals the clear advantages of their hydrated counterparts in aqueous reactions. By ensuring the boronic acid exists in its active, monomeric form, researchers can mitigate issues of stoichiometric inaccuracy, reduced reactivity, and poor solubility that often plague reactions using anhydrous reagents. The adoption of boronic acid hydrates, or the strategic use of aqueous media to promote in-situ hydration, represents a simple yet powerful strategy to enhance the robustness, reproducibility, and overall success of aqueous cross-coupling reactions, paving the way for more efficient and predictable synthesis of complex molecules.
References
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling [4-(1H-Pyrazol-4-yl)phenyl]boronic Acid Hydrate
This document provides a comprehensive operational and safety guide for laboratory personnel handling [4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate. As a valued partner in your research and development endeavors, we are committed to providing information that extends beyond the product itself, ensuring the safety of your team and the integrity of your work. This guide is structured to deliver essential, immediate safety protocols and logistical plans, grounded in established scientific principles and field-proven experience.
Disclaimer: Specific hazard data for [4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate is not extensively published. The recommendations herein are synthesized from the Safety Data Sheets (SDS) of structurally analogous compounds, including other pyrazole-boronic acids and phenylboronic acid derivatives, and general best practices for handling this chemical class.[1] A thorough, site-specific risk assessment should be conducted by users.
Hazard Identification and Risk Assessment: The Foundation of Safety
Understanding the potential hazards of a compound is the critical first step in developing a safe handling protocol. The causality is simple: we cannot protect against a hazard we have not identified. Based on data from closely related boronic acid derivatives, [4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate should be treated as a hazardous substance with the potential to cause irritation upon contact.[2][3][4][5]
Table 1: Synthesized Hazard Profile
| Hazard Classification | GHS Hazard Statement | Rationale and Implication for Handling |
|---|---|---|
| Skin Irritation (Category 2) | H315: Causes skin irritation.[2][3][6] | Direct contact with the skin can cause redness, itching, or inflammation. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent exposure. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[2][3][6] | The compound can cause significant, potentially damaging, irritation if it enters the eyes. This mandates the use of chemical safety goggles at all times. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation.[2][3][6] | Inhalation of the dust or aerosols can irritate the respiratory tract, leading to coughing or shortness of breath. All handling of the solid must be done in a certified chemical fume hood to control airborne particles. |
| Acute Toxicity - Oral (Category 4 - Assumed Potential) | H302: Harmful if swallowed.[4][7] | While not universally cited for all analogues, ingestion is a potential route of exposure with harmful effects. This underscores the importance of strict hygiene rules: no eating, drinking, or smoking in the lab.[7][8] |
Engineering Controls: Your First Line of Defense
Personal protective equipment is the final barrier between a researcher and a chemical hazard. The primary methods of exposure control are robust engineering and administrative measures.
-
Chemical Fume Hood: All weighing, transferring, and reaction setup involving solid [4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate must be performed within a certified chemical fume hood.[1][6] This is a non-negotiable control to mitigate the risk of respiratory irritation from dust inhalation.[2][3]
-
Ventilation: Ensure the laboratory has adequate general ventilation. This helps to dilute any fugitive emissions that might escape primary containment.[3][9]
-
Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other lab surfaces.
Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE must directly address the hazards identified in Section 1. This creates a self-validating system where each piece of equipment has a clear, justifiable purpose.
Eye and Face Protection
-
Requirement: Chemical safety goggles with side shields, conforming to EN 166 (EU) or NIOSH (US) standards, are mandatory.[1][9]
-
Expert Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine dusts or splashes. Goggles are essential to mitigate the "serious eye irritation" hazard.[3] A face shield should be worn over goggles when handling larger quantities (>50 g) or when there is a significant risk of splashing.[10]
Hand Protection
-
Requirement: Chemical-resistant nitrile or neoprene gloves are required.[6][11] Always inspect gloves for tears or punctures before use.[3][8][9]
-
Expert Rationale: Gloves prevent skin contact, directly addressing the "skin irritation" hazard.[2] The protocol of washing hands thoroughly after handling, even after gloves are removed, is a critical secondary measure.[9] Proper glove removal technique (without touching the outer surface) must be followed to avoid contaminating the skin.[9][12]
Body Protection
-
Requirement: A fully fastened, long-sleeved laboratory coat is required.[6][11]
-
Expert Rationale: A lab coat protects against accidental spills on clothing and skin. It should be noted that standard cotton/polyester lab coats offer particle protection but limited chemical resistance. For significant spill risks, a chemically resistant apron should be worn over the lab coat.[11]
Respiratory Protection
-
Requirement: Respiratory protection is generally not required when handling this compound within a certified chemical fume hood.[3]
-
Expert Rationale: The fume hood serves as the primary respiratory engineering control. If engineering controls fail, or for large-scale operations or spill clean-up outside of a hood where dust generation is unavoidable, a NIOSH-approved respirator with a P95 or P100 particle filter may be necessary.[12][13] Use of such equipment requires enrollment in a formal respiratory protection program with medical clearance and fit-testing.[11]
Operational Plan: A Step-by-Step Workflow for Safe Handling
This procedural guidance ensures that safety is integrated into every step of the experimental workflow.
Caption: Workflow for Safely Handling Boronic Acid Compounds.
Step 1: Pre-Handling Preparations
-
Verify Controls: Confirm that the chemical fume hood is operational and has a valid certification.
-
Assemble PPE: Don the required lab coat, chemical safety goggles, and gloves before entering the designated handling area.[6]
-
Prepare Workspace: Lay down absorbent, disposable bench paper within the fume hood to contain minor spills. Ensure a chemical spill kit is accessible.
Step 2: Handling the Compound
-
Weighing: Perform all weighing activities on a balance located inside the fume hood to contain any dust generated.
-
Transfer: Use a spatula to carefully transfer the solid. Avoid actions that could create airborne dust.
-
Reaction Setup: If adding the solid to a solvent, do so slowly to prevent splashing.
Step 3: Post-Handling and Emergency Procedures
-
Decontamination: Thoroughly clean all glassware and surfaces that came into contact with the chemical.
-
Spill Response:
-
Small Spill (in hood): Gently cover the spill with an absorbent material. Wipe the area clean, and place the contaminated materials in a sealed bag for hazardous waste disposal.
-
Large Spill: Evacuate the area and alert your facility's Environmental Health & Safety (EHS) department immediately.[14]
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][15]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][5][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2][14]
-
Waste Management and Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance. Boronic acids and their derivatives must be treated as hazardous chemical waste.[6]
-
Solid Waste: All contaminated materials, including gloves, wipes, bench paper, and excess solid reagent, must be collected in a clearly labeled, sealed hazardous waste container.[6][13]
-
Liquid Waste: Unused solutions and reaction mixtures containing the boronic acid should be collected in a designated, sealed container for liquid hazardous waste.[16] Do not pour boronic acid waste down the drain unless explicitly permitted by your local regulations and EHS department.[14][16]
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.[6]
-
Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures, as local regulations are paramount.[6][16][17] Never mix boric acid waste with other chemicals like bleach or strong acids, as this can cause dangerous reactions.[16]
By adhering to this comprehensive guide, researchers can confidently handle [4-(1H-Pyrazol-4-yl)phenyl]boronic acid hydrate, minimizing personal risk and ensuring a safe and productive laboratory environment.
References
-
How To Safely Dispose of Boric Acid. Lab Alley. [Link]
-
Reactivity of boronic acids: past and present. ResearchGate. [Link]
-
Reactivity of Boronic Acids toward Catechols in Aqueous Solution. ACS Publications. [Link]
-
Reactivity of Boronic Acids toward Catechols in Aqueous Solution. ACS Publications. [Link]
-
Reactivity of Boronic Acids toward Catechols in Aqueous Solution. Academia.edu. [Link]
-
Disposal Of Boric Acid. Sciencing. [Link]
-
Comparison of reactivity of different boron reagents. ResearchGate. [Link]
-
Boric acid. Chemtalk. [Link]
-
Boric Acid Safety & Hazards. Lab Alley. [Link]
-
1H-Pyrazole-4-Boronic Acid Pinacol Ester Safety Data Sheet. AA Blocks. [Link]
-
1-Methyl-1H-pyrazole-4-boronic acid Safety and Hazards. PubChem. [Link]
-
Personal Protective Equipment Selection Guide. University of Arizona Research, Laboratory & Safety Services. [Link]
-
Rules for the Safe Handling of Chemicals in the Laboratory. University of Bath. [Link]
-
Personal Protective Equipment. University of Notre Dame Environmental Health & Safety. [Link]
-
SOP - Acid Handling. University of Utah. [Link]
-
1-methyl-1H-pyrazol-4-yl-4-boronic acid Safety Data Sheet. Capot Chemical. [Link]
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- 2. commerceweb.govsci.com [commerceweb.govsci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. 1-Methyl-1H-pyrazole-4-boronic acid | C4H7BN2O2 | CID 11263501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. file.bldpharm.com [file.bldpharm.com]
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- 15. combi-blocks.com [combi-blocks.com]
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- 17. sciencing.com [sciencing.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
